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  • Product: 2-Cyclopropylpyridin-4-ol
  • CAS: 1159814-16-0

Core Science & Biosynthesis

Foundational

2-Cyclopropylpyridin-4-ol: Structural Dynamics, Synthesis, and Medicinal Utility

Topic: Chemical Structure and Properties of 2-Cyclopropylpyridin-4-ol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary 2-Cyclopropylpyridin-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of 2-Cyclopropylpyridin-4-ol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

2-Cyclopropylpyridin-4-ol (CAS: Not widely listed as a commodity chemical; see CID 45787866) represents a specialized heterocyclic scaffold in modern drug discovery.[1][2] It serves as a critical bioisostere for 2-isopropylpyridin-4-ol derivatives, offering improved metabolic stability and rigidified vector geometry. This guide analyzes its tautomeric behavior, validated synthetic pathways, and physicochemical profile, providing a roadmap for its integration into kinase inhibitor and GPCR ligand campaigns.[2]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[1][5][6]
  • IUPAC Name: 2-Cyclopropylpyridin-4-ol

  • Alternative Name: 2-Cyclopropyl-1H-pyridin-4-one (Tautomer)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 135.16 g/mol [1][3]

  • SMILES: C1CC1C2=CC(=O)C=CN2 (Pyridone form)[1][3]

Tautomeric Equilibrium (The "Pyridone Paradox")

A critical error in modeling this scaffold is treating it purely as a hydroxy-pyridine.[1][3] In the solid state and in polar solvents (water, DMSO, methanol), the equilibrium overwhelmingly favors the 4-pyridone (lactam) tautomer over the 4-hydroxypyridine (lactim) form.[1][3] This preference is driven by the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding.

  • Implication for Docking: When docking this fragment into protein active sites, researchers must evaluate both tautomers. The pyridone form acts as a hydrogen bond acceptor at the carbonyl oxygen and a donor at the N-H, whereas the hydroxypyridine form reverses this polarity (Donor at OH, Acceptor at N).[3]

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 4-Hydroxypyridine Form (Lactim) Less Stable in Polar Media Pyridone 4-Pyridone Form (Lactam) Predominant Species Hydroxyl->Pyridone  K_eq >> 1 (Polar Solvent)  

Figure 1: Tautomeric equilibrium shifting toward the pyridone species in physiological conditions.[1][3]

The Cyclopropyl Moiety

The cyclopropyl group at the C2 position is not merely a spacer. It exhibits:

  • 
    -Hole Interactions:  The strained ring can engage in weak electronic interactions with backbone carbonyls.[2]
    
  • Metabolic Blocking: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable benzylic protons, significantly reducing susceptibility to CYP450-mediated oxidation.

  • Rigidity: It locks the C2-substituent vector, reducing the entropic penalty upon binding compared to flexible alkyl chains.[2]

Physicochemical Properties[1][4][7][8][9][10]

The following data aggregates predicted and analog-based experimental values essential for ADME profiling.

PropertyValue / RangeContext
LogP (Calculated) 0.7 – 1.2Moderately lipophilic; good membrane permeability potential.[1][2]
pKa (Acidic) ~11.0Deprotonation of the OH/NH group (forming the anion).[1][3]
pKa (Basic) ~3.2Protonation of the pyridine nitrogen (forming the cation).[1][3]
Solubility Moderate (Water)High solubility in DMSO, MeOH; limited in non-polar alkanes due to H-bonding.[1][2][3]
H-Bond Donors 1NH (pyridone) or OH (pyridinol).[1][3]
H-Bond Acceptors 2Carbonyl O + Ring N (pyridone).[1][3]
Topological Polar Surface Area (TPSA) ~33 ŲFavorable for CNS penetration if LogP is optimized.[1][2][3]

Synthesis & Manufacturing Protocols

Direct synthesis of 2-cyclopropylpyridin-4-ol is best achieved via a modular approach, avoiding the harsh conditions of de novo ring construction.[2] The Suzuki-Miyaura Coupling followed by Demethylation is the industry-standard "MedChem" route due to its reliability and scalability.

Validated Synthetic Workflow

Synthesis start 2-Chloro-4-methoxypyridine (Commercially Available) step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K3PO4 Toluene/Water, 100°C start->step1 boronic Cyclopropylboronic Acid boronic->step1 intermediate Intermediate: 2-Cyclopropyl-4-methoxypyridine step1->intermediate step2 Step 2: Demethylation Pyridine HCl (melt) or BBr3 Reflux / 0°C->RT intermediate->step2 product Target: 2-Cyclopropylpyridin-4-ol step2->product

Figure 2: Two-step synthetic pathway from commercially available precursors.[1]

Detailed Experimental Protocol
Step 1: Suzuki Coupling
  • Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    PO
    
    
    (3.0 eq).[1][2][3]
  • Solvent: Toluene:Water (10:1).

  • Procedure:

    • Charge a reaction vial with the halide, boronic acid, base, and catalyst.

    • Degas the solvent mixture with N

      
       for 10 minutes and add to the vial.
      
    • Heat at 100°C for 4–12 hours. Monitor by LC-MS (Target M+H: ~150.09).[1]

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      . Purify via flash chromatography (Hexane/EtOAc gradient).
    • Yield: Typically 70–85%.[2][3]

Step 2: Demethylation (O-Dealkylation) [1][3]
  • Method A (Mild): Boron tribromide (BBr

    
    ) in DCM.[1][2][3]
    
    • Add BBr

      
       (3.0 eq) dropwise to the intermediate in DCM at 0°C. Warm to RT and stir for 2h. Quench with MeOH.
      
  • Method B (Robust/Scale-up): Pyridine Hydrochloride melt.[1][3]

    • Mix intermediate with Pyridine[3]·HCl (10 eq). Heat neat at 160°C for 2 hours.

  • Purification: The product is amphoteric. Neutralize to pH ~7 to precipitate, or use reverse-phase prep-HPLC.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

The 2-cyclopropylpyridin-4-ol core is frequently used to replace:

  • 2-Isopropylpyridin-4-ol: To block metabolic oxidation at the tertiary carbon.

  • 2-Chloropyridin-4-ol: To reduce lipophilicity (LogP) while maintaining steric bulk.[1][2]

  • Phenol moieties: To introduce a hydrogen bond acceptor (pyridine N) and donor (OH/NH) with distinct pKa properties.[1][2][3]

Case Studies in Drug Development
  • Kinase Inhibition (Type II): In VEGFR or MET inhibitors, the pyridone oxygen often forms a hinge-binding interaction, while the cyclopropyl group sits in the hydrophobic specificity pocket, providing potency via shape complementarity.[2]

  • Allosteric Modulators: The scaffold appears in negative allosteric modulators (NAMs) for mGluR5, where the rigid cyclopropyl group fits into restricted lipophilic sub-pockets.[2][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • Handling: The pyridone form is generally stable but hygroscopic.[3] Store under inert atmosphere (N

    
    ) to prevent moisture uptake which can complicate stoichiometry in subsequent reactions.
    
  • Reactivity: The C3 and C5 positions are nucleophilic (ortho to the hydroxyl/carbonyl).[1][3] Electrophilic aromatic substitution (e.g., halogenation) will occur readily at these positions.[1][3]

References

  • Tautomerism of Hydroxypyridines

    • Title: Tautomerization of 2-Pyridone and 4-Pyridone: An ab Initio Study.
    • Source:Journal of the American Chemical Society.[3]

    • Link:[1][3]

  • Suzuki Coupling Methodologies

    • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[4]

    • Source:Tetrahedron Letters.
    • Link:[1][3]

  • Medicinal Chemistry of Cyclopropanes

    • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2]

    • Source:Journal of Medicinal Chemistry.
    • Link: [J. Med.[1][3] Chem. Review]([Link]1][3]

  • Compound Data Source

    • Title: 2-Cyclopropylpyridin-4-ol (CID 45787866).[1][2]

    • Source:PubChem.[5][3]

    • Link:[2]

Sources

Exploratory

2-Cyclopropylpyridin-4-ol CAS number and identifiers

The following technical monograph provides an in-depth analysis of 2-Cyclopropylpyridin-4-ol , a critical heterocyclic building block in medicinal chemistry. [1] Executive Summary 2-Cyclopropylpyridin-4-ol (CAS: 1159814-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-Cyclopropylpyridin-4-ol , a critical heterocyclic building block in medicinal chemistry.

[1]

Executive Summary

2-Cyclopropylpyridin-4-ol (CAS: 1159814-16-0 ) is a functionalized pyridine scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1] Its structural value lies in the cyclopropyl moiety , which acts as a metabolically stable, conformationally restricted bioisostere of ethyl or isopropyl groups.

This compound exhibits significant prototropic tautomerism , existing in equilibrium between the hydroxy-pyridine and pyridone forms. Understanding this duality is essential for rational drug design, as the specific tautomer dictates hydrogen bond donor/acceptor profiles in protein binding pockets.

Chemical Identity & Physicochemical Properties[3][4]

Core Identifiers
PropertyDetail
CAS Number 1159814-16-0
IUPAC Name 2-cyclopropylpyridin-4-ol
Preferred Tautomer Name 2-cyclopropylpyridin-4(1H)-one
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
SMILES OC1=CC(C2CC2)=NC=C1
InChI Key Derived from structure
Tautomeric Equilibrium

In solution and solid phases, 4-hydroxypyridines exist in equilibrium with their 4-pyridone counterparts. For 2-cyclopropylpyridin-4-ol, the pyridone form (B) is generally thermodynamically favored in polar solvents and the solid state due to intermolecular hydrogen bonding lattices.

Tautomerism Pyridinol Pyridinol Form (Aromatic) Hydrogen Bond Donor/Acceptor Pyridone Pyridone Form (NH-Lactam) Favored in Polar Media Pyridinol->Pyridone Tautomerization (K_eq > 1)

Figure 1: Tautomeric equilibrium between 2-cyclopropylpyridin-4-ol and 2-cyclopropylpyridin-4(1H)-one.

Synthetic Methodology

The synthesis of 2-cyclopropylpyridin-4-ol is typically achieved via transition-metal-catalyzed cross-coupling followed by deprotection. The following protocol describes the industry-standard Suzuki-Miyaura Coupling route, which offers high yields and scalability.

Retrosynthetic Analysis
  • Target: 2-Cyclopropylpyridin-4-ol[2]

  • Precursor: 2-Cyclopropyl-4-methoxypyridine

  • Starting Materials: 2-Chloro-4-methoxypyridine + Cyclopropylboronic acid

Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling

Reaction:



  • Reagents: Charge a reaction vessel with 2-chloro-4-methoxypyridine (1.0 eq), cyclopropylboronic acid (1.2–1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).

  • Conditions: Heat to 90–100°C for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Step 2: Demethylation (Ether Cleavage)

Reaction:



  • Method A (Acidic Hydrolysis): Dissolve intermediate in 48% HBr in acetic acid. Reflux at 100°C for 6–12 hours.

  • Method B (Lewis Acid): Dissolve intermediate in dry DCM at -78°C. Add BBr₃ (3.0 eq) dropwise. Warm to RT and stir for 2 hours.

  • Isolation: Neutralize carefully with NaHCO₃ (aq) to pH ~7. The product often precipitates or requires extraction with DCM/MeOH (9:1).

  • Purification: Recrystallization from Ethanol/Water or preparative HPLC.

Synthesis Start Start: 2-Chloro-4-methoxypyridine Intermediate Intermediate: 2-Cyclopropyl-4-methoxypyridine Start->Intermediate Suzuki Coupling (Cyclopropylboronic acid, Pd cat.) Product Target: 2-Cyclopropylpyridin-4-ol Intermediate->Product Demethylation (HBr/AcOH or BBr3)

Figure 2: Synthetic pathway for the production of 2-cyclopropylpyridin-4-ol from halogenated precursors.

Medicinal Chemistry Applications

Pharmacophore Features

The 2-cyclopropylpyridin-4-ol scaffold is a "privileged structure" in drug discovery, offering specific advantages over simple alkyl analogs:

  • Metabolic Stability: The cyclopropyl group lacks the abstractable

    
    -protons found in ethyl or isopropyl groups, significantly reducing susceptibility to Cytochrome P450-mediated oxidation.
    
  • Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the substituent, potentially reducing the entropic penalty upon binding to a protein target.

  • Kinase Inhibition: The pyridone tautomer (donor-acceptor motif) mimics the hinge-binding region of ATP, making this scaffold highly effective in Type I and Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or ALK).

Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, this molecule serves as a high-quality fragment due to its low molecular weight (<150 Da) and high ligand efficiency (LE). It is often elaborated at the:

  • 3-position: via halogenation (bromination/iodination) followed by cross-coupling.

  • 4-position (Oxygen): via O-alkylation or conversion to a leaving group (e.g., triflate) for S_NAr reactions.

Handling, Stability & Safety

Storage & Stability
  • State: Off-white to pale yellow solid.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Analytical Profile
  • 1H NMR (DMSO-d6): Characteristic signals include the cyclopropyl multiplet (0.8–1.2 ppm) and the pyridine aromatic protons (often shifted due to the pyridone tautomer).

  • LC-MS: Protonated molecular ion

    
    .
    

References

  • BLD Pharm. (2024). Product Datasheet: 2-Cyclopropylpyridin-4-ol (CAS 1159814-16-0).[1][3] Retrieved from

  • ChemScene. (2024). 2-Cyclopropylpyridin-4-ol Technical Specifications. Retrieved from

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on cyclopropyl/oxetane bioisosteres).
  • Meanwell, N. A. (2016). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Context on metabolic stability of cyclopropyl groups).

Sources

Foundational

Technical Guide: Tautomeric Equilibrium of 2-Cyclopropylpyridin-4-ol vs. Pyridone

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 2-cyclopropylpyridin-4-ol, tailored for researchers in medicinal chemistry. Executive Summary In medicinal chemistry, the 4-hydroxypyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 2-cyclopropylpyridin-4-ol, tailored for researchers in medicinal chemistry.

Executive Summary

In medicinal chemistry, the 4-hydroxypyridine/4-pyridone scaffold is a privileged structure, serving as a core for kinase inhibitors, GPCR ligands, and epigenetic modulators.[1] The introduction of a 2-cyclopropyl group creates a unique steric and electronic environment that modulates the tautomeric equilibrium constant (


).

This guide analyzes the thermodynamic preference between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms of 2-cyclopropylpyridin-4-ol.[1] It establishes protocols for analytical differentiation and details the implications for ligand-protein binding and metabolic stability.[1]

The Core Equilibrium: Mechanism & Thermodynamics

The molecule exists in a dynamic equilibrium between two distinct tautomers.[2][3][4] While often drawn as the aromatic "ol" form in chemical databases, the "one" (pyridone) form frequently dominates in physiological conditions.

The Tautomeric Shift

The transformation involves a [1,3]-proton shift from the hydroxyl oxygen to the pyridine nitrogen, accompanied by


-electron redistribution.

Key Structural Differences:

  • 4-Hydroxypyridine (Enol): Fully aromatic pyridine ring.[1] Acts as a hydrogen bond donor (OH) and acceptor (N).[1]

  • 4-Pyridone (Keto): Cross-conjugated, partially aromatic system with significant zwitterionic character (

    
    /
    
    
    
    ).[1] Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1]
The Cyclopropyl Influence (The "Walsh" Effect)

The 2-cyclopropyl group is not merely a lipophilic spacer; it exerts specific electronic effects that differentiate it from isopropyl or ethyl analogs:

  • 
    -Donation:  Similar to alkyl groups, it destabilizes the developing negative charge on the ring system, potentially slightly disfavoring the zwitterionic pyridone resonance form compared to electron-withdrawing substituents.[1]
    
  • 
    -Donation (Walsh Orbitals):  The cyclopropyl C-C bonds have high p-character (Walsh orbitals), allowing them to conjugate with the pyridine 
    
    
    
    -system.[1] This conjugation can stabilize the aromatic hydroxypyridine form more effectively than a simple alkyl group, although the pyridone form generally remains dominant in polar media.
  • Steric Vectoring: Unlike an isopropyl group, the cyclopropyl ring is rigid.[1] It imposes specific torsional constraints adjacent to the nitrogen, potentially affecting the solvation shell of the NH group in the pyridone form.

Solvent-Dependent Equilibrium ( )

The equilibrium constant is defined as


.[1]
Solvent EnvironmentDominant TautomerDriving Force
Gas Phase HydroxypyridineIntrinsic aromatic stability of the pyridine ring.[1]
Non-polar (CHCl

, Toluene)
Mixed / HydroxypyridineFormation of H-bonded dimers; lack of solvation for the dipolar pyridone.
Polar Aprotic (DMSO, DMF) PyridoneStabilization of the zwitterionic resonance contributor.
Polar Protic (Water, Plasma) Pyridone (

)
Strong H-bonding solvation of the N-H and C=O dipoles.[1]

Visualization of Pathways & Logic

Tautomerization Mechanism

The following diagram illustrates the proton transfer and the resonance stabilization involved in the equilibrium.

Tautomerism Enol 4-Hydroxypyridine (Aromatic, Non-polar) Transition Proton Transfer Transition State Enol->Transition Solvent Assisted Deprotonation Keto 4-Pyridone (Polar, Zwitterionic) Transition->Keto Reprotonation at N Keto->Transition Non-polar Solvent Solvent Solvent Polarity (Dielectric Constant) Solvent->Enol Low Dielectric Favors Enol Solvent->Keto High Dielectric Favors Keto

Caption: Mechanism of tautomeric interconversion driven by solvent polarity and proton transfer dynamics.[1]

Experimental Protocols for Characterization

To unambiguously assign the tautomeric state of your 2-cyclopropyl derivative, rely on a multi-modal approach. Single-method analysis can be misleading due to rapid exchange rates.[1]

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between the aromatic pyridine ring (enol) and the conjugated enone system (keto).

Protocol:

  • Solvent Selection: Prepare samples in DMSO-

    
     (favors pyridone) and CDCl
    
    
    
    (may show mixture/enol).[1]
  • Concentration: 5-10 mM to minimize self-aggregation effects.

  • Key Signals to Monitor:

    • 
      C NMR (C-4 Position): 
      
      • Pyridone:[1][2][3][4][5][6][7]

        
         ppm (C=O character).[1]
        
      • Hydroxypyridine:[1][3][4][8][5][7][9][10]

        
         ppm (C-OH character).[1]
        
    • 
      H NMR (Coupling Constants): 
      
      • Pyridone:[1][2][3][4][5][6][7] Vicinal coupling (

        
         and 
        
        
        
        ) is typically larger (
        
        
        Hz) due to diene-like character.[1]
      • Hydroxypyridine:[1][3][4][8][5][7][9][10] Typical aromatic coupling (

        
         Hz).[1]
        
    • 
      N NMR (Optional): 
      
      • Pyridone:[1][2][3][4][5][6][7] Shielded (protonated nitrogen,

        
         ppm).[1]
        
      • Hydroxypyridine:[1][3][4][8][5][7][9][10] Deshielded (pyridine-like nitrogen,

        
         ppm).[1]
        
UV-Vis Spectroscopy ( Determination)

Objective: Quantify the equilibrium constant (


) using solvatochromic shifts.

Protocol:

  • Prepare a

    
     M stock solution in Methanol.
    
  • Scan from 200–400 nm.[1]

  • Observation:

    • Hydroxypyridine:[1][3][4][8][5][7][9][10]

      
       nm (band structure similar to pyridine).[1]
      
    • Pyridone:[1][2][3][4][5][6][7]

      
       nm (bathochromic shift due to extended conjugation).[1]
      
  • Ratio Calculation: Use the ratio of absorbances at the two maxima to estimate the % composition in mixed solvents.

X-Ray Crystallography

Note: The solid-state form is determined by crystal packing forces and H-bond networks.[1]

  • Significance: 2-Cyclopropylpyridin-4-ol typically crystallizes in the pyridone form, forming "head-to-tail" hydrogen-bonded dimers (NH

    
     O=C).[1]
    
  • Validation: Look for C4-O bond length.[1]

    
     Å indicates C=O (pyridone); 
    
    
    
    Å indicates C-OH (enol).[1]

Implications for Drug Discovery[2][12][13][14][15]

Bioisosterism & Binding Modes

The 2-cyclopropyl group is often deployed as a bioisostere for isopropyl or phenyl rings.[1] However, the tautomer choice fundamentally alters the pharmacophore.

FeatureHydroxypyridine FormPyridone Form
H-Bond Donor O-H (weak/moderate)N-H (strong)
H-Bond Acceptor Pyridine N (strong)Carbonyl O (strong)
Pi-Stacking Strong (aromatic)Weak (deficient aromaticity)
Vector PlanarPlanar

Design Insight: If your target pocket contains a backbone carbonyl that requires a hydrogen bond donor, the pyridone form (providing N-H) is the active species. If the pocket requires an acceptor at the nitrogen position, the hydroxypyridine form is required.

Metabolic Stability (Cyclopropyl Advantage)

The 2-cyclopropyl group offers a distinct metabolic advantage over 2-isopropyl:

  • Isopropyl: Susceptible to CYP450-mediated benzylic hydroxylation at the tertiary carbon.[1]

  • Cyclopropyl: The C-H bond on the cyclopropyl ring is stronger (higher s-character,

    
     kcal/mol) and more resistant to radical abstraction. This often extends the half-life (
    
    
    
    ) of the scaffold.
Analytical Decision Tree

Use this workflow to determine which tautomer interacts with your target.[1]

Workflow Start Start: 2-Cyclopropylpyridin-4-ol Characterization SolventCheck Is the Biological Assay Aqueous? Start->SolventCheck Aqueous Assume Pyridone Dominant (Design for NH donor / C=O acceptor) SolventCheck->Aqueous Yes NonAqueous Check Crystal Structure / Binding Pocket SolventCheck->NonAqueous No (e.g. Cryo-EM / Lipophilic Pocket) CoCrystal Protein Co-Crystal Structure NonAqueous->CoCrystal Analysis Analyze Bond Lengths (C-O vs C=O) CoCrystal->Analysis

Caption: Decision tree for assigning the active pharmacophore in drug design campaigns.

References

  • Tautomeric Pyridines.[1][3][7] Part X. Effects of substituents on pyridone–hydroxypyridine equilibria. Journal of the Chemical Society B, 1968. [Link]

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 2015.[1] [Link]

  • Bioisosteres in Drug Design: Cyclopropyl rings as alkyl isosteres. Journal of Medicinal Chemistry, 2011.[1][11] [Link]

  • Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 2017.[1][7] [Link]

Sources

Exploratory

Solubility Profile and Thermodynamics of 2-Cyclopropylpyridin-4-ol in Organic Solvents: A Technical Guide

As a Senior Application Scientist navigating the complexities of drug development and process chemistry, I frequently encounter molecular building blocks that defy simplistic solubility predictions. 2-Cyclopropylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and process chemistry, I frequently encounter molecular building blocks that defy simplistic solubility predictions. 2-Cyclopropylpyridin-4-ol (CAS: 1159814-16-0) is a prime example. It is not merely a static structure; its solubility is a dynamic property dictated by the delicate interplay of tautomeric equilibrium and the lipophilic, sterically demanding cyclopropyl substituent.

This whitepaper provides an in-depth, mechanistic analysis of the solubility characteristics of 2-Cyclopropylpyridin-4-ol, bridging theoretical thermodynamics with field-proven, self-validating laboratory protocols.

Structural Determinants of Solubility

To master the solubility of 2-Cyclopropylpyridin-4-ol, one must first deconstruct its molecular architecture. The solubility profile is governed by two competing forces:

A. The Pyridinol ⇌ Pyridone Tautomerism

Like many 4-hydroxypyridines, 2-Cyclopropylpyridin-4-ol exists in a tautomeric equilibrium with its keto form, 2-cyclopropylpyridin-4(1H)-one. In polar solvents and the solid crystalline state, the pyridone (keto) form predominates due to robust intermolecular hydrogen bonding (1)[1]. This tautomerism complicates isolation and purification, as the highly polar nature of the pyridone form drastically reduces solubility in non-polar organic media (). To dissolve the compound, the solvent must possess sufficient hydrogen-bond accepting capacity (e.g., DMSO) to disrupt the stable crystal lattice.

B. The Lipophilic Cyclopropyl Motif

While the pyridone core drives polarity, the cyclopropyl group at the 2-position introduces a counteracting lipophilic effect. The cyclopropyl ring is sterically demanding and enhances the


-character and lipophilicity of the molecule (2)[2]. This substitution disrupts the perfect packing of the hydrogen-bonded lattice found in unsubstituted pyridin-4-ol, marginally increasing its solubility in moderately polar solvents like ethyl acetate and dichloromethane.

Mechanistic Workflow of Solvation

Solubility_Mechanisms Compound 2-Cyclopropylpyridin-4-ol (Solid State Lattice) Tautomer Pyridinol ⇌ Pyridone Tautomerism Compound->Tautomer Drives H-Bonding Cyclopropyl Cyclopropyl Motif (Steric Bulk & Lipophilicity) Compound->Cyclopropyl Modulates LogP PolarSolv Polar Aprotic Solvents (e.g., DMSO, DMF) Tautomer->PolarSolv Stabilizes Pyridone Form NonPolarSolv Non-Polar Solvents (e.g., Hexane) Tautomer->NonPolarSolv Lattice Energy > Solvation MidSolv Moderate Polarity Solvents (e.g., EtOAc, DCM) Cyclopropyl->MidSolv Enhances Affinity SolHigh High Solubility (>100 mg/mL) PolarSolv->SolHigh SolMid Moderate Solubility (~10-50 mg/mL) MidSolv->SolMid SolLow Poor Solubility (<1 mg/mL) NonPolarSolv->SolLow

Logical relationships governing 2-Cyclopropylpyridin-4-ol solubility based on tautomerism and lipophilicity.

Quantitative Solubility Data

The following table synthesizes the solubility profile of 2-Cyclopropylpyridin-4-ol across various organic solvent classes at 25°C. Data is extrapolated from the baseline properties of pyridin-4-ol, which requires strong polar aprotic conditions (e.g., DMSO at 100 mg/mL) for complete dissolution (3)[3], adjusted for the lipophilic contribution of the cyclopropyl ring.

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong H-bond acceptor; rapidly disrupts the pyridone crystal lattice. Often requires brief sonication.
Polar Protic Methanol (MeOH)32.7~ 45 - 50Protic H-bonding satisfies both the nitrogen and oxygen heteroatoms.
Moderate Polarity Ethyl Acetate (EtOAc)6.0~ 10 - 15Dipole-dipole interactions; solvation is heavily reliant on the lipophilic cyclopropyl group.
Halogenated Dichloromethane (DCM)8.9~ 5 - 10Weak halogen bonding. Tautomeric equilibrium limits higher solubility.
Non-Polar Hexane1.9< 1Insufficient polarity to overcome the high lattice energy of the hydrogen-bonded solid state.

Note: Pyridine derivatives generally exhibit higher boiling points and miscibility in polar solvents compared to their benzene counterparts due to their significant dipole moments (4)[4].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, thermodynamic solubility data for 2-Cyclopropylpyridin-4-ol, kinetic dissolution methods are insufficient. As an application scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV , engineered as a self-validating system to eliminate false positives caused by supersaturation, temperature drift, or filter adsorption.

Step-by-Step Methodology

Step 1: Solid Phase Saturation

  • Action: Add 50 mg of 2-Cyclopropylpyridin-4-ol to a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent.

  • Causality: An excess of solid must be visibly present. This ensures the system reaches thermodynamic equilibrium rather than a metastable kinetic state. If the solid dissolves completely, the true solubility limit has not been reached, and more API must be added.

Step 2: Thermal Equilibration

  • Action: Seal the vials and place them in a thermoshaker at exactly 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.

  • Causality: Solubility is an exponential function of temperature (van 't Hoff equation). Even a 1°C fluctuation can skew results by 5-10%. A 48-hour window guarantees that the slow tautomeric interconversion reaches a steady state in the solvent.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and spin at 15,000 x g for 15 minutes at 25°C. Carefully pipette the supernatant.

  • Causality: Do not use syringe filters. The lipophilic cyclopropyl group can cause the compound to non-specifically bind to standard PTFE or Nylon filter membranes, artificially lowering the measured concentration. Centrifugation prevents this mass loss.

Step 4: Self-Validating Quantification (HPLC-UV)

  • Action: Dilute the supernatant into the mobile phase. Spike the sample with an Internal Standard (IS), such as 2-methylpyridin-4-ol.

  • Causality & Validation: The IS corrects for any volumetric errors during dilution. Furthermore, a known Quality Control (QC) standard must be injected every 10 samples. System Validation Rule: If the QC standard deviates by >2% from its nominal concentration, the run is invalidated. This ensures that instrument drift or UV lamp degradation does not masquerade as a solubility anomaly.

Conclusion & Formulation Strategy

When handling 2-Cyclopropylpyridin-4-ol in synthesis or formulation, solvent selection cannot be an afterthought. If high concentrations are required for cross-coupling reactions or stock solutions, polar aprotic solvents (DMSO, DMF) are mandatory to break the pyridone hydrogen-bonding network. For extraction or biphasic workups, exploiting the cyclopropyl group's affinity for moderately polar solvents like ethyl acetate is effective, provided the aqueous phase pH is adjusted to suppress ionization of the hydroxyl/pyridyl moieties.

References

  • Pyridin-4-ol | Biochemical Reagent Source: MedChemExpress URL
  • Pyridine and Pyridine Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology URL
  • Source: Chim.
  • Stability of Pyridin-4-ol and Tautomerism Source: Benchchem URL
  • Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks Source: Organic Process Research & Development - ACS Publications URL

Sources

Foundational

2-Cyclopropylpyridin-4-ol Safety Data Sheet (SDS) and hazards

Technical Whitepaper: Safety, Handling, and Hazard Profiling of 2-Cyclopropylpyridin-4-ol Executive Summary & Chemical Identity Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1] Context:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Hazard Profiling of 2-Cyclopropylpyridin-4-ol

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1]

Context: 2-Cyclopropylpyridin-4-ol is a bifunctional heterocyclic scaffold increasingly utilized in drug discovery.[1][2][3] It combines the hydrogen-bond donor/acceptor properties of the 4-hydroxypyridine motif (often acting as a bioisostere for amides) with the metabolic stability and lipophilicity of a cyclopropyl group.[2][3]

Chemical Profile:

  • Systematic Name: 2-Cyclopropylpyridin-4-ol[2][3]

  • Tautomeric Alias: 2-Cyclopropylpyridin-4(1H)-one[2][3]

  • Molecular Formula: C₈H₉NO[1][2][4]

  • Molecular Weight: 135.16 g/mol [1][2][4]

  • CAS Number: Note: While specific derivatives like 4-bromo-2-cyclopropylpyridine (CAS 1086381-28-3) exist, the parent alcohol is often treated as a novel research intermediate.[2][3] Safety protocols herein are derived via Structure-Activity Relationship (SAR) read-across from 4-hydroxypyridine (CAS 626-64-2) and cyclopropylamine derivatives.

Hazard Identification (GHS Classification)

Scientific Rationale: As a research chemical with limited specific toxicological data, the hazard profile is predicted based on the Read-Across Principle from the parent scaffold (4-hydroxypyridine) and the reactive cyclopropyl moiety.[1][2]

Projected GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][3]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][5][6]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][5][6]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Predicted).[1]H302

Signal Word: WARNING

Structural Alerts & Toxicology Logic
  • Pyridin-4-one Tautomerism: The compound exists in equilibrium with its keto-form (pyridin-4-one).[1][2][3] This increases polarity and water solubility compared to standard pyridines, potentially enhancing systemic absorption if ingested.[1]

  • Cyclopropyl Ring Strain: While generally stable, cyclopropyl groups can undergo metabolic ring-opening (radical clock mechanism) via Cytochrome P450 enzymes, potentially forming reactive intermediates.[1] Treat as a potential low-level alkylating agent until proven otherwise.[1][2]

Handling & Storage Protocols

Core Directive: The primary instability factor for hydroxypyridines is hygroscopicity .[1] Moisture uptake alters stoichiometry and can accelerate degradation.[1]

Storage Specifications
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Inert Gas (Argon/Nitrogen) required.[1] The cyclopropyl group is sensitive to radical oxidation over extended periods.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and moisture ingress.[1][2]

Solubility & Stability[1][2]
  • Solvents: Soluble in DMSO, Methanol, and DMF.[1] Sparingly soluble in non-polar solvents (Hexanes) due to the polar pyridone tautomer.[1]

  • Incompatibilities: Strong oxidizing agents (ring oxidation), Acid chlorides (O-acylation vs N-acylation competition).[1][2]

Emergency Response & First Aid

Principle: Rapid neutralization and dilution are critical due to the basicity of the pyridine nitrogen and the potential irritancy of the phenol-like hydroxyl group.[1][2]

Visualized Response Logic:

EmergencyResponse cluster_logic Medical Note Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhal Inhalation (H335) Type->Inhal Action_Skin 1. Brush off solid 2. Rinse 15 min (Soap/Water) 3. Do NOT use Ethanol Skin->Action_Skin Immediate Action_Eye 1. Rinse 15 min (Saline/Water) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Action_Eye Critical Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->Action_Inhal Supportive Note Treat as Pyridine Derivative: Monitor for CNS depression if large ingestion occurs.

Caption: Triage logic for 2-Cyclopropylpyridin-4-ol exposure. Note the specific prohibition of ethanol for skin washing to prevent enhanced transdermal absorption.[1]

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls:

  • All solid handling must occur within a Fume Hood or Powder Enclosure (HEPA filtered).[1]

  • Maintain face velocity > 100 fpm.[1]

PPE Selection Logic:

PPE Type Recommendation Technical Justification
Gloves Nitrile (≥ 0.11 mm) Standard latex is permeable to pyridine derivatives.[1][2][3] For prolonged contact, use "Silver Shield" laminate.[1]
Respiratory N95 / P100 Required if handling open powder outside a hood.[1] Pyridinol dust is a potent upper respiratory irritant.[1]

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust migration causing severe eye irritation (H319).[1] |

Tautomerism & Reactivity Profile

Understanding the tautomeric equilibrium is vital for synthesis planning and safety.[1] The molecule exists in a dynamic equilibrium between the enol (4-hydroxypyridine) and keto (4-pyridone) forms.[1][2][3]

Visualized Chemical Behavior:

Tautomerism Enol Enol Form (Aromatic, Non-polar) Soluble in organic solvents Equilibrium Protic Solvents / Solid State Enol->Equilibrium Keto Keto Form (Polar, H-Bond Acceptor) High Melting Point Risk Safety Implication: Keto form increases water solubility and potential for dust generation. Keto->Risk Equilibrium->Keto

Caption: Tautomeric equilibrium shifts based on solvent and state. The solid state predominantly favors the polar Keto form (pyridone), increasing dust adhesion and inhalation risks.[2]

Waste Disposal Considerations

  • Classification: Hazardous Chemical Waste (Irritant/Toxic).[1]

  • Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).[1]

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

    • Nitrogen Oxide (NOx) Alert: Incineration will generate NOx gases; ensure scrubber capacity is sufficient.[1]

    • Do NOT dispose of down drains; heterocyclic compounds can be persistent in aquatic environments.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12154, 4-Hydroxypyridine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridin-4-ol.[1][2] Retrieved from [Link][2]

Sources

Exploratory

Molecular weight and formula of 2-Cyclopropylpyridin-4-ol

The following technical guide details the molecular properties, synthesis, and medicinal chemistry applications of 2-Cyclopropylpyridin-4-ol . Executive Data Summary 2-Cyclopropylpyridin-4-ol is a heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and medicinal chemistry applications of 2-Cyclopropylpyridin-4-ol .

Executive Data Summary

2-Cyclopropylpyridin-4-ol is a heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. It serves as a critical scaffold where the cyclopropyl moiety acts as a bioisostere for alkyl groups, offering improved metabolic stability and conformational restriction.[1]

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueNotes
IUPAC Name 2-Cyclopropylpyridin-4-olAlso: 2-cyclopropyl-1H-pyridin-4-one
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol Monoisotopic Mass: 135.068 Da
CAS Number 952184-47-5 (Referenced as base/tautomer)
Appearance Off-white to pale yellow solidHygroscopic in pyridone form
pKa (Calc) ~3.2 (N-H), ~11.0 (OH)Amphoteric nature due to tautomerism
LogP (Calc) 0.7 – 1.2Dependent on tautomeric state
Solubility DMSO, Methanol, DCM/MeOHPoor solubility in non-polar alkanes

Chemical Identity & Tautomerism[3]

A defining characteristic of 2-cyclopropylpyridin-4-ol is its prototropic tautomerism . While often named as an "-ol" (hydroxypyridine), in the solid state and in polar solvents (e.g., water, methanol), the equilibrium strongly favors the 4-pyridone (lactam) form over the 4-hydroxypyridine (lactim) form.

This equilibrium is driven by the aromaticity of the pyridine ring competing with the stability of the amide-like carbonyl system.

Tautomeric Equilibrium Pathway[10]

Tautomerism Hydroxyl 4-Hydroxypyridine Form (Lactim) Favored in Gas Phase/Non-polar Pyridone 4-Pyridone Form (Lactam) Favored in Polar Solvents/Solid State Hydroxyl->Pyridone Proton Transfer (Solvent Assisted)

Figure 1: The lactim-lactam tautomerization.[2] In medicinal chemistry, the pyridone form typically dictates hydrogen bonding patterns in protein binding pockets (H-bond donor at NH, acceptor at C=O).

Synthetic Methodology

The most robust route to 2-cyclopropylpyridin-4-ol avoids direct cyclopropanation of the pyridone, which can be regiochemically challenging. Instead, a Suzuki-Miyaura coupling on a protected intermediate (2-halo-4-alkoxypyridine) followed by deprotection is the industry standard.

Core Synthesis Workflow
  • Precursor : 2-Chloro-4-methoxypyridine (commercially available).

  • Coupling : Palladium-catalyzed cross-coupling with Cyclopropylboronic acid.

  • Deprotection : Cleavage of the methyl ether using Boron Tribromide (BBr₃) or HBr/AcOH.

Synthesis Start 2-Chloro-4-methoxypyridine Intermed 2-Cyclopropyl-4-methoxypyridine Start->Intermed Suzuki Coupling Reagents1 Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Reagents1->Intermed Product 2-Cyclopropylpyridin-4-ol (Target) Intermed->Product Demethylation Reagents2 BBr3 (1.0 M in DCM) 0°C to RT Reagents2->Product

Figure 2: Step-wise synthetic pathway ensuring regioselectivity and high yield.

Detailed Experimental Protocol
Step 1: Suzuki Coupling[3]
  • Reagents : 2-Chloro-4-methoxypyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₃PO₄ (3.0 eq).

  • Solvent : 1,4-Dioxane/Water (4:1).

  • Procedure :

    • Charge a reaction vessel with the pyridine halide, boronic acid, and base.

    • Degas solvents with N₂ for 15 minutes before adding the Pd catalyst.

    • Heat to 90–100°C for 4–16 hours. Monitor by LC-MS (Target M+H = 150.09).

    • Workup : Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: Demethylation
  • Reagents : 2-Cyclopropyl-4-methoxypyridine (1.0 eq), BBr₃ (3.0 eq, 1M in DCM).

  • Solvent : Anhydrous Dichloromethane (DCM).[1]

  • Procedure :

    • Dissolve the intermediate in DCM under N₂ atmosphere; cool to 0°C.

    • Add BBr₃ dropwise (Caution: Exothermic).

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench : Cool to 0°C and slowly add MeOH (Caution: Violent reaction).

    • Isolation : Concentrate to dryness. The residue is often the HBr salt. Neutralize with sat. NaHCO₃ to precipitate the free base or purify via reverse-phase prep-HPLC.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The cyclopropyl group is a preferred substituent in drug design for several reasons:

  • Metabolic Blockade : Unlike an ethyl or isopropyl group, the cyclopropyl ring lacks easily abstractable protons for cytochrome P450 oxidation, extending the half-life (

    
    ) of the molecule.
    
  • Sigma-Hole Interactions : The unique electronic character of the strained ring allows for specific

    
    -interactions within hydrophobic pockets of enzymes (e.g., Kinases, PDE4).
    
Structural Role

In the context of 2-cyclopropylpyridin-4-ol, the 4-position hydroxyl (or pyridone carbonyl) serves as a hydrogen bond acceptor/donor vector, while the 2-position cyclopropyl group fills hydrophobic sub-pockets. This scaffold is structurally analogous to clinically relevant fragments found in drugs like Nevirapine or various JAK inhibitors .

References

  • PubChem . 2-Cyclopropylpyridin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for Suzuki coupling on pyridines).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Kappe, C. O. (2000). Tautomerism of 4-Hydroxypyridines. Accounts of Chemical Research. (Mechanistic grounding for Figure 1).

Sources

Foundational

Technical Whitepaper: Thermodynamic Stability of 2-Cyclopropyl Pyridine Derivatives

The Thermodynamic Stability of 2-Cyclopropyl Pyridine Derivatives guide follows below. This content is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists.

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Stability of 2-Cyclopropyl Pyridine Derivatives guide follows below. This content is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists.

Executive Summary

The 2-cyclopropyl pyridine motif has emerged as a privileged scaffold in modern drug discovery, offering a unique balance of lipophilicity, metabolic stability, and rigid stereoelectronic definition. Unlike flexible alkyl chains, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) while simultaneously engaging in


-conjugation with the pyridine ring via Walsh orbitals. This guide provides an in-depth analysis of the thermodynamic factors governing the stability of this system, detailing the causal link between orbital overlap and conformational locking, and offers validated protocols for its synthesis and stress-testing.

Thermodynamic Fundamentals & Conformational Analysis

The "Bisected" Minimum

The thermodynamic stability of 2-cyclopropyl pyridine is not merely a function of bond dissociation energies but is dominated by its conformational preference. Unlike isopropyl pyridine, which exhibits free rotation, 2-cyclopropyl pyridine exists almost exclusively in the bisected conformation .

  • Bisected Conformation (Global Minimum): The cyclopropyl C-H bond at the methine position lies in the plane of the pyridine ring. This alignment allows maximum overlap between the cyclopropane's high-energy Walsh orbitals (specifically the

    
     antisymmetric orbital) and the pyridine's 
    
    
    
    system.
  • Perpendicular Conformation (Transition State): Rotation by 90° breaks this conjugation, resulting in a destabilized transition state.

Thermodynamic Causality: The resonance stabilization energy provided by this conjugation is estimated to be 2–3 kcal/mol lower than the perpendicular form. This "conformational lock" reduces the entropic penalty upon binding to protein targets, a key thermodynamic advantage in affinity optimization.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy profile governing the rotation of the cyclopropyl ring relative to the pyridine core.

ConformationalLandscape Bisected Bisected Conformation (Global Minimum) Max Conjugation TS Perpendicular TS (Rotational Barrier) ~3.0 kcal/mol Bisected->TS Thermal Rotation Entropy Reduced Rotational Entropy (Binding Affinity Gain) Bisected->Entropy Thermodynamic Outcome Orbitals Walsh Orbital / π* Overlap (Stabilizing Interaction) Orbitals->Bisected Electronic Causality

Figure 1: Conformational energy landscape showing the stabilization of the bisected form via Walsh orbital conjugation.

Chemical & Metabolic Stability Profile

Metabolic Blockade (The "Magic Cyclopropyl" Effect)

In medicinal chemistry, replacing an isopropyl group with a cyclopropyl group often dramatically improves metabolic stability.

  • Mechanism: The C-H bond dissociation energy (BDE) of the cyclopropyl methine C-H is significantly higher (~106 kcal/mol) than that of a standard secondary acyclic C-H (~95 kcal/mol).

  • Result: This high BDE makes the position resistant to Hydrogen Atom Transfer (HAT) mechanisms typically employed by Cytochrome P450 (CYP) enzymes, effectively "blocking" metabolic hotspots.

Acid-Catalyzed Ring Opening

While metabolically robust, the cyclopropyl ring introduces a chemical liability under acidic conditions.

  • Pathway: Protonation of the pyridine nitrogen exerts a strong electron-withdrawing effect, pulling electron density from the cyclopropyl ring. Under forcing acidic conditions (or in the presence of soft Lewis acids like Au(I)), this can trigger a nucleophilic attack on the cyclopropane, leading to ring opening and the formation of homoallylic products or carbinols.

  • Control: In standard physiological buffers (pH 7.4) and gastric simulants (pH 1.2, 37°C), 2-cyclopropyl pyridines generally remain intact. Instability is typically observed only under forcing synthetic conditions (e.g., refluxing HCl).

Stability Data Summary
Stress ConditionDurationOutcomeMechanistic Insight
Neutral Hydrolysis (pH 7.4, 40°C)14 Days< 0.1% DegradationThermodynamic stability of bisected form prevents spontaneous hydrolysis.
Acidic Hydrolysis (0.1 N HCl, 37°C)24 Hours< 0.5% DegradationPyridine protonation occurs, but ring strain is insufficient to drive opening at body temp.
Oxidative Stress (3% H₂O₂, RT)4 HoursN-Oxide FormationThe pyridine nitrogen oxidizes; the cyclopropyl ring remains intact.
Thermal Stress (100°C, Solid State)7 DaysStableHigh lattice energy and conformational lock prevent rearrangement.

Experimental Protocols

Synthesis: Negishi Coupling of 2-Pyridyl Halides

The most reliable method to access 2-cyclopropyl pyridines while preserving thermodynamic integrity is the Negishi coupling. This protocol avoids the harsh acidic conditions of Minisci reactions that could degrade sensitive substrates.

Protocol:

  • Reagents:

    • 2-Bromo-5-methylpyridine (1.0 equiv)

    • Cyclopropylzinc bromide (0.5 M in THF, 1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Solvent: Anhydrous THF

  • Procedure:

    • Charge an oven-dried Schlenk flask with the aryl bromide and Pd catalyst under Argon.

    • Add anhydrous THF (0.2 M concentration relative to bromide).

    • Add Cyclopropylzinc bromide solution dropwise at 0°C.

    • Warm to reflux (65°C) and stir for 4–12 hours. Monitor conversion by LC-MS.

    • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

    • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating Check: The appearance of the characteristic cyclopropyl protons in ¹H NMR (multiplets at δ 0.9–1.2 ppm) and the preservation of the pyridine ring signals confirm structural integrity.

Stability Testing Workflow

The following diagram outlines the decision logic for assessing the stability of new derivatives.

StabilityWorkflow Start Candidate Molecule AcidTest Acid Stress (0.1N HCl, 24h) Start->AcidTest OxTest Oxidative Stress (H2O2 / CYP Microsomes) Start->OxTest ResultStable Pass: <1% Deg. (Proceed to Dev) AcidTest->ResultStable Intact ResultRingOpen Fail: Ring Opening (Homoallyl formation) AcidTest->ResultRingOpen Degradation OxTest->ResultStable No Metabolites ResultNOxide Fail: N-Oxidation (Requires blocking) OxTest->ResultNOxide Pyridine N-Ox

Figure 2: Screening workflow for assessing chemical and metabolic liabilities.

References

  • Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Springer Science & Business Media.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.

  • Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience.

  • Wiberg, K. B. (1996). "Structure and properties of cyclopropane and its derivatives." Accounts of Chemical Research, 29(5), 229-234.

Protocols & Analytical Methods

Method

Application Note: Scalable Preparation of 2-Cyclopropylpyridin-4-ol from 2-Chloropyridine

Strategic Rationale & Mechanistic Insights The incorporation of cyclopropyl groups into pyridine scaffolds is a highly sought-after transformation in modern drug discovery. Cyclopropyl moieties impart unique conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The incorporation of cyclopropyl groups into pyridine scaffolds is a highly sought-after transformation in modern drug discovery. Cyclopropyl moieties impart unique conformational rigidity and favorable electronic properties that often enhance target binding affinity and metabolic stability[1]. However, the scalable synthesis of 2-cyclopropylpyridin-4-ol (CID 45787866)[2] from the inexpensive starting material 2-chloropyridine presents a distinct chemoselective challenge.

The Chemoselectivity Dilemma: A naive retrosynthetic approach might suggest an immediate Suzuki-Miyaura coupling to install the cyclopropyl group, followed by functionalization of the 4-position. However, the cyclopropyl ring is notoriously sensitive to the harsh, highly acidic conditions required for pyridine nitration (e.g., fuming HNO₃/H₂SO₄), which readily induces cyclopropyl ring-opening.

The Expert Solution: To ensure a self-validating and scalable system, the synthetic sequence must be inverted. The 4-position must be functionalized prior to the installation of the cyclopropyl group.

  • N-Oxidation: 2-Chloropyridine is first converted to 2-chloropyridine N-oxide[3]. The N-oxide oxygen donates electron density via resonance, overcoming the inherent electron deficiency of the pyridine ring and strongly directing electrophilic aromatic substitution to the 4-position.

  • Nitration & SNAr: Nitration yields 2-chloro-4-nitropyridine N-oxide. The nitro group acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing facile conversion to a methoxy ether.

  • Late-Stage Cross-Coupling: With the 4-position safely protected as a methyl ether, palladium-catalyzed cross-coupling with cyclopropylboronic acid proceeds smoothly[4], followed by a robust demethylation to yield the final target.

Pathway Visualization

SynthesisPathway SM 2-Chloropyridine NOx 2-Chloropyridine N-oxide SM->NOx H2O2, AcOH Nitro 2-Chloro-4-nitro- pyridine N-oxide NOx->Nitro HNO3, H2SO4 Methoxy 2-Chloro-4-methoxy- pyridine Nitro->Methoxy 1. NaOMe 2. PCl3 Coupled 2-Cyclopropyl-4- methoxypyridine Methoxy->Coupled c-PrB(OH)2 Pd(dppf)Cl2 Target 2-Cyclopropyl- pyridin-4-ol Coupled->Target Py·HCl 150 °C

Figure 1: Five-step scalable synthetic workflow from 2-chloropyridine to 2-cyclopropylpyridin-4-ol.

Step-by-Step Experimental Protocols

Step 1: N-Oxidation of 2-Chloropyridine
  • Causality: Oxidation activates the pyridine ring for subsequent nitration.

  • Protocol: To a stirred solution of 2-chloropyridine (100 g, 0.88 mol) in glacial acetic acid (400 mL) is added 30% aqueous H₂O₂ (150 mL, 1.32 mol) dropwise over 30 minutes. The mixture is heated to 80 °C for 12 hours. Upon completion (monitored by TLC), the reaction is cooled, concentrated under reduced pressure, neutralized with saturated Na₂CO₃, and extracted with dichloromethane (DCM). The organic layer is dried (Na₂SO₄) and concentrated to yield 2-chloropyridine N-oxide as a white solid.

Step 2: Regioselective Nitration
  • Causality: The N-oxide directs the nitronium ion exclusively to the 4-position (the 2-position being blocked by chlorine).

  • Protocol: 2-Chloropyridine N-oxide (100 g, 0.77 mol) is dissolved in concentrated H₂SO₄ (300 mL) at 0 °C. Fuming HNO₃ (100 mL) is added dropwise, maintaining the internal temperature below 10 °C. The mixture is then slowly heated to 90 °C for 4 hours. The mixture is cooled and poured over crushed ice (1.5 kg). The resulting yellow precipitate of 2-chloro-4-nitropyridine N-oxide is filtered, washed with cold water, and dried under vacuum.

Step 3: SNAr Methoxylation and Deoxygenation
  • Causality: The 4-nitro group is highly activated for SNAr. A one-pot displacement and subsequent reduction efficiently yields the 4-methoxy intermediate.

  • Protocol: To a solution of 2-chloro-4-nitropyridine N-oxide (100 g, 0.57 mol) in methanol (500 mL) at 0 °C is added sodium methoxide (25% in MeOH, 140 mL, 0.63 mol). The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in DCM (600 mL). At 0 °C, phosphorus trichloride (PCl₃) (75 mL, 0.86 mol) is added dropwise. The mixture is refluxed for 2 hours, cooled, and carefully quenched with ice water. The organic layer is separated, washed with brine, dried, and concentrated to afford 2-chloro-4-methoxypyridine.

Step 4: Suzuki-Miyaura Cross-Coupling
  • Causality: Pd(dppf)Cl₂ is utilized due to its bidentate phosphine ligand, which prevents catalyst degradation and promotes the challenging coupling of sp³-hybridized cyclopropylboronic acid[4].

  • Protocol: A reactor is charged with 2-chloro-4-methoxypyridine (50 g, 0.35 mol), cyclopropylboronic acid (39 g, 0.45 mol), K₂CO₃ (121 g, 0.88 mol), and Pd(dppf)Cl₂ (12.8 g, 0.017 mol) in a degassed mixture of Toluene/H₂O (4:1, 500 mL). The biphasic mixture is heated at 100 °C under nitrogen for 16 hours. After cooling, the mixture is filtered through a Celite pad. The organic phase is separated, concentrated, and purified via short-path distillation or silica gel chromatography to yield 2-cyclopropyl-4-methoxypyridine.

Step 5: Ether Cleavage (Demethylation)
  • Causality: Pyridine hydrochloride is chosen over BBr₃ for scale-up due to its non-fuming nature, lower toxicity, and superior operational safety at the kilogram scale.

  • Protocol: A mixture of 2-cyclopropyl-4-methoxypyridine (40 g, 0.27 mol) and anhydrous pyridine hydrochloride (156 g, 1.35 mol) is heated to a melt at 150 °C for 4 hours. The hot melt is carefully cooled to 80 °C and diluted with water (300 mL). The pH is adjusted to 6.5 using 10% NaOH, causing the product to precipitate. The solid is filtered, washed with cold water, and recrystallized from ethanol/water to yield pure 2-cyclopropylpyridin-4-ol.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsTemp / TimeTypical Yield (%)Purity (HPLC)
1 N-Oxidation30% H₂O₂, AcOH80 °C / 12 h88%>98.0%
2 NitrationFuming HNO₃, conc. H₂SO₄90 °C / 4 h75%>97.5%
3 SNAr & ReductionNaOMe; then PCl₃RT / 2 h; Reflux / 2 h82%>98.0%
4 Suzuki Couplingc-PrB(OH)₂, Pd(dppf)Cl₂, K₂CO₃100 °C / 16 h78%>96.0%
5 DemethylationPyridine·HCl (melt)150 °C / 4 h85%>99.5%
Overall Total Synthesis - - ~36% >99.5%

Scale-Up & Safety Considerations

  • Thermal Hazards in N-Oxidation: The oxidation of pyridines with H₂O₂/AcOH can exhibit a delayed exotherm. On a scale >1 kg, continuous flow processing or strict calorimetric monitoring is mandatory.

  • Handling of PCl₃: Phosphorus trichloride is highly corrosive and reacts violently with water. Quenching of Step 3 must be performed via reverse addition into a large volume of ice water under rigorous temperature control.

  • Catalyst Recovery: For industrial scale-up of Step 4, implementing a palladium scavenger (e.g., QuadraPure™ or SiliaMetS® Thiol) during the organic workup is recommended to reduce heavy metal contamination in the final API intermediate to <10 ppm.

References

Sources

Application

Strategic Functionalization of 2-Cyclopropylpyridin-4-ol via Suzuki-Miyaura Cross-Coupling

Executive Summary 2-Cyclopropylpyridin-4-ol (often existing as its tautomer, 2-cyclopropylpyridin-4(1H)-one) represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylpyridin-4-ol (often existing as its tautomer, 2-cyclopropylpyridin-4(1H)-one) represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., substituted pyridines targeting enzyme ATP-binding pockets). The cyclopropyl moiety offers unique conformational rigidity and metabolic stability compared to isopropyl or ethyl groups, while the 4-position is a critical vector for extending structure-activity relationships (SAR).

Direct Suzuki-Miyaura coupling on the hydroxyl group is chemically invalid. Therefore, this Application Note details the activation-coupling workflow : converting the 4-hydroxy group into a reactive electrophile (triflate or chloride) followed by palladium-catalyzed cross-coupling with aryl boronic acids.

Pre-Coupling Activation: The Critical First Step

The substrate exists in a tautomeric equilibrium between the pyridinol (A) and pyridone (B) forms. Successful functionalization requires trapping the pyridinol form as a leaving group.

Pathway A: Synthesis of 2-Cyclopropylpyridin-4-yl Triflate (Preferred)

Best for: Late-stage functionalization, mild conditions, and high reactivity in subsequent couplings.

Reagents:

  • Substrate: 2-Cyclopropylpyridin-4-ol (1.0 equiv)

  • Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.2 equiv) or Triflic Anhydride (Tf2O) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF

  • Temp: 0°C to RT

Protocol:

  • Dissolve 2-cyclopropylpyridin-4-ol in anhydrous DCM (0.2 M) under N2 atmosphere.

  • Add TEA (2.0 equiv) and cool to 0°C.

  • Add PhNTf2 (1.2 equiv) portion-wise. Note: PhNTf2 is preferred over Tf2O for ease of handling and milder byproduct profile.

  • Warm to RT and stir for 2–4 hours.

  • Validation: Monitor by TLC/LCMS. The product (Triflate) is significantly less polar than the starting pyridone.

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate. Flash chromatography (Hex/EtOAc) is usually required as pyridyl triflates can hydrolyze on silica if left too long; use 1% TEA in eluent to stabilize.

Pathway B: Synthesis of 4-Chloro-2-cyclopropylpyridine (Robust)

Best for: Scale-up, cost-efficiency, and substrates requiring harsh coupling conditions later.

Protocol:

  • Suspend 2-cyclopropylpyridin-4-ol in POCl3 (neat, excess) or in Toluene with 1.5 equiv POCl3.

  • Heat to 80–100°C for 2–6 hours.

  • Caution: Quench carefully into ice-water/ammonia. The cyclopropyl ring is generally stable, but avoid prolonged exposure to super-acidic media at high temps to prevent ring opening.

Suzuki-Miyaura Coupling Protocols[1][2][3]

Protocol 1: The "Standard" Method (For Triflates)

This system utilizes Pd(dppf)Cl2, a robust catalyst that resists poisoning by the pyridine nitrogen.

Reagents:

  • Electrophile: 2-Cyclopropylpyridin-4-yl triflate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3–5 mol%)

  • Base: K2CO3 (2.0–3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Conditions: 80–90°C, 2–12 hours.

Step-by-Step:

  • Charge: In a reaction vial, combine the triflate, boronic acid, K2CO3, and Pd catalyst.

  • Inert: Seal and purge with Argon/N2 for 5 minutes.

  • Solvate: Add degassed Dioxane/Water mixture.

  • React: Heat to 85°C.

  • Monitor: Check LCMS for the disappearance of the triflate (M+) and appearance of the biaryl product.

    • Self-Validation: If starting material persists but boronic acid is consumed, add more boronic acid (protodeboronation is a common side reaction).

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Protocol 2: The "Challenging Substrate" Method (For Chlorides/Sterics)

When using the less reactive 4-chloride or sterically hindered boronic acids, a Buchwald-type precatalyst system is required to facilitate the oxidative addition step.

Reagents:

  • Electrophile: 4-Chloro-2-cyclopropylpyridine

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: THF/Water (10:1) or Toluene/Water[3][4]

  • Conditions: 60–100°C.

Why this works: XPhos and SPhos are bulky, electron-rich dialkylbiaryl phosphine ligands. They promote oxidative addition into the C-Cl bond (which is stronger than C-OTf) and prevent the pyridine nitrogen from binding non-productively to the Palladium center.

Data Summary & Comparison

FeaturePathway A: TriflatePathway B: Chloride
Precursor Stability Moderate (Hydrolysis sensitive)High (Very stable)
Activation Reagent PhNTf2 / Tf2O (Expensive)POCl3 (Cheap, Corrosive)
Suzuki Reactivity High (Reacts <80°C)Moderate (Requires >80°C or active cat.)
Catalyst Choice Pd(dppf)Cl2, Pd(PPh3)4XPhos Pd G2, Pd2(dba)3/PCy3
Side Reactions S-O cleavage (rare), HydrolysisProtodeboronation of partner

Visualization of Workflows

G Substrate 2-Cyclopropylpyridin-4-ol (Tautomer Equilibrium) Activation Activation Step Substrate->Activation Triflate Intermediate A: 4-OTf-2-Cyclopropylpyridine Activation->Triflate PhNTf2, TEA DCM, RT Chloride Intermediate B: 4-Cl-2-Cyclopropylpyridine Activation->Chloride POCl3 80°C Coupling Suzuki-Miyaura Coupling (Pd Cat, Base, Ar-B(OH)2) Triflate->Coupling Pd(dppf)Cl2 K2CO3, 85°C Chloride->Coupling XPhos Pd G2 K3PO4, 100°C Product Final Product: 4-Aryl-2-Cyclopropylpyridine Coupling->Product

Caption: Divergent activation pathways for 2-Cyclopropylpyridin-4-ol leading to the common biaryl product.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Pyridyl-X PdII_Ar L2Pd(II)(Ar)X OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl L2Pd(II)(Ar)(Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Product

Caption: Simplified catalytic cycle highlighting the oxidative addition of the pyridyl electrophile.

Troubleshooting & Expert Tips

  • Cyclopropyl Ring Stability: The cyclopropyl ring is generally stable under basic Suzuki conditions. However, avoid strong Lewis acids or radical initiators which might trigger ring opening (homolytic cleavage).

  • Pyridine Poisoning: The basic nitrogen in the pyridine ring can coordinate to Pd, deactivating the catalyst.

    • Solution: Use hindered ligands (XPhos, SPhos) or bidentate ligands (dppf) that out-compete the pyridine nitrogen for the metal center.

  • Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., 2-fluoro, 4-nitro), it may lose the boron group before coupling.

    • Solution: Use a milder base (K3PO4 instead of Na2CO3), reduce water content, or switch to the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Activation of Pyridinols (Triflation)

    • Comins, D. L., & Dehghani, A. (1992).
  • Coupling of Chloropyridines (Buchwald Ligands)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.
  • Cyclopropyl Scaffold in Medicinal Chemistry

    • Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry.

Sources

Method

Application Note: Regioselective Halogenation of 2-Cyclopropylpyridin-4-ol

This Application Note is designed as a high-level technical guide for the regioselective halogenation of 2-cyclopropylpyridin-4-ol. It synthesizes established electrophilic aromatic substitution (EAS) principles with spe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the regioselective halogenation of 2-cyclopropylpyridin-4-ol. It synthesizes established electrophilic aromatic substitution (EAS) principles with specific considerations for preserving the acid-sensitive cyclopropyl moiety.

Executive Summary

Target Molecule: 2-Cyclopropyl-3-halo-pyridin-4-ol (Halogen = Cl, Br, I) Starting Material: 2-Cyclopropylpyridin-4-ol Reaction Class: Electrophilic Aromatic Substitution (EAS) Critical Challenge: Balancing the activation required for pyridine halogenation with the preservation of the strained, acid-sensitive cyclopropyl ring.

This guide details protocols for the synthesis of 3-halo-2-cyclopropylpyridin-4-ol intermediates. Unlike simple pyridines, the 4-hydroxy substitution (often existing in the 4-pyridone tautomeric form) significantly activates the ring at the C3 and C5 positions, allowing for the use of milder halogenating agents like N-halosuccinimides (NXS). This avoids the harsh Lewis acidic conditions typically required for pyridine halogenation, which would risk opening the cyclopropyl ring.

Strategic Analysis & Mechanistic Insight

Reactivity Profile

The substrate exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. In polar solvents, the pyridone form predominates, making the C3 and C5 positions highly nucleophilic.

  • Activation: The C3 position is sterically more accessible than C5 but is also influenced by the C2-cyclopropyl group. However, electronic directing effects from the 4-OH/C=O group strongly favor ortho-substitution (C3/C5).

  • Cyclopropyl Stability: The cyclopropyl group acts as a weak electron donor but is prone to ring-opening under strong acid catalysis (e.g.,

    
    , 
    
    
    
    ) or radical conditions. Therefore, elemental halogens (
    
    
    ,
    
    
    ) are suboptimal
    due to the generation of strong hydrohalic acid byproducts.
Reagent Selection[1]
  • Bromination: N-Bromosuccinimide (NBS) is the reagent of choice.[1][2] It provides a controlled source of electrophilic bromine (

    
    ) without generating stoichiometric HBr.
    
  • Chlorination: N-Chlorosuccinimide (NCS) is less reactive than NBS and may require mild activation (e.g., catalytic acetic acid) or polar aprotic solvents (DMF) to facilitate the reaction.

  • Iodination: N-Iodosuccinimide (NIS) or

    
     systems are preferred to avoid strong acids.
    
Reaction Pathway Diagram

The following diagram illustrates the regioselective pathway and competing side reactions.

ReactionPathway SM 2-Cyclopropylpyridin-4-ol (Substrate) Inter Sigma Complex (Intermediate) SM->Inter + NXS (X=Cl, Br, I) Mild Conditions RingOpen Ring-Opened Byproducts (Acid/Radical Induced) SM->RingOpen Strong Acid / UV Light Prod 3-Halo-2-cyclopropylpyridin-4-ol (Target) Inter->Prod - H+ DiHalo 3,5-Dihalo Side Product (Over-reaction) Prod->DiHalo + Excess NXS

Caption: Electrophilic substitution pathway favoring C3-halogenation while minimizing di-halogenation and cyclopropyl ring opening.

Detailed Experimental Protocols

Protocol A: Bromination (Synthesis of 3-Bromo-2-cyclopropylpyridin-4-ol)

Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH) Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-cyclopropylpyridin-4-ol (1.0 equiv) and dissolve in MeCN (10 mL/g). Cool the solution to 0°C using an ice bath.

    • Note: MeCN is preferred over DMF for easier workup, though DMF can be used if solubility is an issue.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15–20 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical bromination of the cyclopropyl ring.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by HPLC or TLC. The formation of the 3,5-dibromo species indicates over-reaction; quench immediately if observed.

  • Workup:

    • Concentrate the solvent under reduced pressure.[3]

    • Resuspend the residue in water. The product often precipitates as a solid.

    • Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (DCM/MeOH gradient).

Protocol B: Chlorination (Synthesis of 3-Chloro-2-cyclopropylpyridin-4-ol)

Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF or MeCN with catalytic AcOH Temperature: 40–60°C (NCS is less reactive than NBS)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-cyclopropylpyridin-4-ol (1.0 equiv) in DMF (5 mL/g).

  • Activation: Add NCS (1.1 equiv). If reaction is sluggish at RT, add catalytic Acetic Acid (0.1 equiv) or heat to 45°C.

    • Caution: Avoid strong mineral acids (HCl) which will open the cyclopropyl ring.

  • Reaction: Stir at 45°C for 4–12 hours. Monitor consumption of starting material.[4]

  • Workup:

    • Dilute the reaction mixture with 5 volumes of water.

    • Extract with EtOAc (3x).[5]

    • Wash combined organics with water (2x) to remove DMF, then brine.

    • Dry and concentrate.[6]

Protocol C: Iodination (Synthesis of 3-Iodo-2-cyclopropylpyridin-4-ol)

Reagent: Iodine (


) and Potassium Carbonate (

) Solvent: Water/THF or Water/Methanol Mechanism: Formation of hypoiodite in situ.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-cyclopropylpyridin-4-ol (1.0 equiv) and

    
      (2.0 equiv) in Water/THF  (1:1).
    
  • Addition: Add

    
      (1.05 equiv) dissolved in THF dropwise.
    
  • Reaction: Stir at RT for 2–6 hours. The basic medium ensures the pyridone anion is the reactive species, highly activating the C3 position.

  • Quench: Add saturated aqueous

    
      (Sodium Thiosulfate) to reduce excess iodine (color change from brown to yellow/clear).
    
  • Isolation: Acidify carefully to pH ~6-7 with mild acid (e.g., 1M citric acid) to precipitate the product. Do not lower pH below 4.

Process Workflow & Decision Logic

The following flowchart guides the researcher through the execution and troubleshooting of the synthesis.

Workflow Start Start: Dissolve Substrate (MeCN or DMF) AddReagent Add NXS Reagent (Controlled Addition) Start->AddReagent Monitor Monitor (TLC/HPLC) Is SM consumed? AddReagent->Monitor CheckOver Check for Di-Halo (>5% formed?) Monitor->CheckOver Yes Heat Increase Temp (max 50°C) or Add Catalyst (AcOH) Monitor->Heat No (Stalled) Quench Quench Reaction (Water/Thiosulfate) CheckOver->Quench No (Clean) CheckOver->Quench Yes (Stop early) Purify Purification (Recryst. or Column) Quench->Purify Heat->Monitor

Caption: Operational workflow for optimizing conversion and minimizing side products.

Data Summary & Troubleshooting

ParameterBromination (NBS)Chlorination (NCS)Iodination (

)
Solvent MeCN, AcOHDMF, MeCN

/THF, MeOH
Temp 0°C

RT
RT

50°C
RT
Time 1–4 h4–12 h2–6 h
Risk 3,5-DibrominationSlow reactionSolubility issues
Selectivity High (C3 > C5)ModerateHigh (C3)

Troubleshooting Guide:

  • Problem: Formation of 3,5-dihalo product.

    • Solution: Reduce reagent equivalents to 0.95. Lower reaction temperature. Add reagent more slowly.

  • Problem: Ring opening of cyclopropane (detected by NMR as alkene signals).

    • Solution: Ensure reaction mixture is not acidic. If using NBS/NCS, add a solid base buffer like

      
       or 
      
      
      
      to scavenge trace acid. Exclude light.
  • Problem: Low conversion.

    • Solution: For chlorination, switch solvent to DMF. For bromination, ensure NBS is fresh (white, not yellow).

References

  • Reactivity of Cyclopropyl Groups

    • BenchChem Technical Guide.[6] "Reactivity of the Cyclopropyl Group in (8-Bromooctyl)cyclopropane." (2025). Link

    • MSU Chemistry. "Alkane Reactivity: Halogenation and Ring Strain." Link

  • Halogenation of Pyridines & Pyridones

    • Tee, O. S., & Paventi, M. "Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution."[7] Can. J. Chem.1983 , 61, 2556–2562. Link

    • Organic Chemistry Portal.[8] "N-Bromosuccinimide (NBS) in Organic Synthesis." Link

    • Castanet, A.-S., et al. "Regioselective iodination of aromatic compounds."[8] Tetrahedron Lett.[8]2002 , 43, 5047.[8] Link

  • Specific Analogous Protocols

    • Sigma-Aldrich. "2-Bromo-N-cyclopropylpyridin-4-amine Product Sheet." (CAS 1432754-26-1). Link

    • Liu, H., et al. "Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-...-amine)."[9] ResearchGate (Analogous chlorination conditions). Link

Sources

Application

Application Note: Strategic Synthesis &amp; Integration of 2-Cyclopropylpyridin-4-ol in Kinase Inhibitor Design

This Application Note is structured to guide medicinal chemists and process scientists through the strategic integration of the 2-Cyclopropylpyridin-4-ol scaffold into kinase inhibitor design. It moves beyond standard te...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and process scientists through the strategic integration of the 2-Cyclopropylpyridin-4-ol scaffold into kinase inhibitor design. It moves beyond standard textbook procedures to address specific synthetic challenges (tautomeric control, metabolic stability) and provides validated protocols.

Executive Summary

The 2-Cyclopropylpyridin-4-ol scaffold represents a high-value pharmacophore in modern kinase inhibitor discovery. It serves as a bioisostere for 2-isopropyl- or 2-tert-butyl-pyridines but offers superior metabolic stability by eliminating labile benzylic protons susceptible to CYP450 oxidation. Furthermore, the pyridin-4-ol core functions as a versatile "chameleon" motif: it can act as a hydrogen bond acceptor in its aromatic form (


-linked) or as a donor/acceptor pair in its pyridone tautomer (

-linked), allowing precise tuning of Hinge Region interactions.

This guide details the synthesis of the core scaffold , strategies for regioselective functionalization (


- vs. 

-alkylation), and protocols for integrating this moiety into Type I and Type II kinase inhibitors.

Strategic Rationale (SAR & ADME)

Metabolic Stability & Lipophilicity

The cyclopropyl group is a critical structural tool. Unlike an isopropyl group, which possesses a methine proton highly prone to oxidative dealkylation (


 abstraction), the cyclopropyl ring is metabolically robust due to the high bond dissociation energy of its 

bonds (

character).
FeatureIsopropyl-PyridineCyclopropyl-PyridineBenefit
Metabolic Liability High (Benzylic oxidation)LowExtended

in vivo.
Conformation Flexible (Rotatable)Semi-RigidReduced entropic penalty upon binding.
Lipophilicity High logPModerate logPImproved solubility/permeability balance.
Tautomeric Versatility in Binding

The 2-cyclopropylpyridin-4-ol scaffold exists in equilibrium between the hydroxypyridine (aromatic) and pyridone (non-aromatic) forms.

  • Targeting the Hinge: The pyridone form mimics the adenine ring of ATP, offering a Donor-Acceptor (D-A) motif.

  • Targeting the Solvent Front: The

    
    -alkylated ether form retains aromaticity, positioning the cyclopropyl group to fill hydrophobic pockets (e.g., the Gatekeeper region) while the ether oxygen accepts H-bonds.
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-Cyclopropylpyridin-4-ol)

Objective: Scalable preparation of the intermediate from commercially available precursors.

Reaction Overview:

  • Suzuki-Miyaura Coupling: 2-Chloro-4-methoxypyridine + Cyclopropylboronic acid.

  • Demethylation: Cleavage of the methyl ether.

Step 1: Palladium-Catalyzed Cyclopropanation

Note: Cyclopropylboronic acid is prone to protodeboronation. The use of SPhos or


 ligands and strict temperature control is critical.

Materials:

  • 2-Chloro-4-methoxypyridine (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • 
     (2 mol%)
    
  • SPhos (4 mol%) or Tricyclohexylphosphine (

    
    )
    
  • 
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1 v/v)

Procedure:

  • Charge a reaction vessel with 2-chloro-4-methoxypyridine (10 mmol), cyclopropylboronic acid (15 mmol), and

    
     (30 mmol).
    
  • Add Toluene (40 mL) and Water (4 mL). Degas with

    
     for 15 minutes.
    
  • Add

    
     (0.2 mmol) and SPhos (0.4 mmol).
    
  • Heat to 80°C (Do not exceed 90°C to minimize deboronation) for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Target: >85% (Product: 2-cyclopropyl-4-methoxypyridine).[1]

Step 2: Demethylation to Pyridin-4-ol

Materials:

  • 2-Cyclopropyl-4-methoxypyridine (from Step 1)

  • Pyridinium hydrochloride (Py.HCl) - Preferred for scale over

    
     due to safety.
    

Procedure:

  • Mix 2-cyclopropyl-4-methoxypyridine (1.0 eq) and Py.HCl (10.0 eq) in a sealed tube.

  • Heat to 160°C as a melt for 2-4 hours.

  • Workup: Cool to RT. Dissolve the solid melt in water. Neutralize carefully with saturated

    
     to pH 7-8.
    
  • Extract with DCM/Isopropanol (3:1) multiple times (product is amphoteric).

  • Isolation: Concentrate to yield the off-white solid.

    • Yield Target: >90% (Product: 2-Cyclopropylpyridin-4-ol).

Protocol B: Regioselective Functionalization (The "Fork in the Road")

Objective: Attaching the scaffold to the kinase inhibitor core. This step determines the binding mode.[2]

Path 1:

-Alkylation (Ether Synthesis)

Use Case: Creating a solvent-front binder or extending into the ribose pocket. Challenge: Avoiding


-alkylation (pyridone formation).

Method: Mitsunobu Reaction

  • Reagents: Scaffold (1.0 eq), Alcohol "Tail" (

    
    , 1.1 eq), 
    
    
    
    (1.2 eq), DIAD (1.2 eq).
  • Solvent: Anhydrous THF, 0°C to RT.

  • Mechanism: The oxy-phosphonium intermediate favors attack by the "harder" nucleophile (Oxygen) over the Nitrogen, securing the ether linkage.

  • Validation:

    
     NMR shift of the C4 carbon. Ether form 
    
    
    
    165 ppm; Pyridone form
    
    
    180 ppm.
Path 2:

-Alkylation (Pyridone Synthesis)

Use Case: Creating a hinge-binding motif.

Method: Base-Mediated Alkylation

  • Reagents: Scaffold (1.0 eq), Alkyl Halide (

    
    , 1.1 eq), 
    
    
    
    or
    
    
    (2.0 eq).
  • Solvent: DMF or acetonitrile, 60°C.

  • Selectivity: Under polar aprotic conditions with carbonate bases, thermodynamic control often favors

    
    -alkylation (formation of the stable pyridone carbonyl).
    

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthetic logic and the structural impact of the scaffold.

G Start 2-Chloro-4- methoxypyridine Step1 Suzuki Coupling (Pd(OAc)2 / SPhos) Start->Step1 Inter1 2-Cyclopropyl-4- methoxypyridine Step1->Inter1 Cyclopropyl-B(OH)2 Step2 Demethylation (Py.HCl, 160°C) Inter1->Step2 Core SCAFFOLD: 2-Cyclopropylpyridin-4-ol Step2->Core Fork Functionalization Decision Core->Fork PathO Mitsunobu (DIAD/PPh3) O-Alkylation Fork->PathO Target: Solvent Front PathN Base (Cs2CO3/DMF) N-Alkylation Fork->PathN Target: Hinge Region ProdO Kinase Inhibitor (Type A) (Aromatic Ether) PathO->ProdO ProdN Kinase Inhibitor (Type B) (Pyridone Core) PathN->ProdN

Caption: Figure 1. Synthetic workflow from commodity starting materials to divergent kinase inhibitor classes.

SAR cluster_0 Pharmacological Advantages Scaffold 2-Cyclopropylpyridin-4-ol Metab Metabolic Blockade Scaffold->Metab No benzylic H Vector Vector Alignment Scaffold->Vector Rigid C-C bond Hbond H-Bond Versatility Scaffold->Hbond Tautomerism Outcome1 Improved PK Profile Metab->Outcome1 Increased t1/2 Outcome2 High Potency (nM) Vector->Outcome2 Reduced Entropic Penalty Outcome3 Broad Utility Hbond->Outcome3 Dual Binding Modes

Caption: Figure 2. SAR rationale illustrating why the cyclopropyl-pyridinol motif improves drug-like properties.

Quality Control & Validation Data

When synthesizing this scaffold, specific analytical markers confirm success.

Analytical MethodParameterExpected Result (Scaffold)Notes
1H NMR Cyclopropyl RingMultiplets at

0.7 - 1.1 ppm
Distinctive high-field signals.
1H NMR Pyridine C3-HDoublet

~6.5 - 6.8 ppm
Upfield shift due to OH electron donation.
13C NMR C2 (Cyclopropyl)

~15-17 ppm
Diagnostic for ring integrity.
LC-MS Ionization

136.07
ESI Positive mode.
Tautomer Check Solvent DependenceDMSO-

favors pyridone;

favors pyridinol
Critical for interpreting NMR spectra.

References

  • Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[3][4] Tetrahedron Letters, 43(39), 6987-6990. Link

    • Core citation for the Suzuki coupling protocol using cyclopropylboronic acid.
    • Detailed experimental procedures for handling cyclopropyl boron
  • Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143, 11927-11933.[5] Link

    • Provides context on alternative alkylation str
  • BenchChem Protocols. (2025). Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes.Link

    • Source for optimized c
  • RSC Chemical Communications. (2023). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.Link

    • Authoritative source for controlling the O- vs N-alkyl

Sources

Method

Reaction conditions for etherification of 2-Cyclopropylpyridin-4-ol

Application Note: Regioselective Etherification of 2-Cyclopropylpyridin-4-ol Overview & Strategic Context The functionalization of 4-hydroxypyridines is a critical transformation in drug development, often serving as a g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Etherification of 2-Cyclopropylpyridin-4-ol

Overview & Strategic Context

The functionalization of 4-hydroxypyridines is a critical transformation in drug development, often serving as a gateway to novel pharmacophores. 2-Cyclopropylpyridin-4-ol presents a unique synthetic challenge: the molecule exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. Consequently, alkylation can yield either the desired O-alkylated ether or the N-alkylated pyridone. This application note provides a mechanistic rationale and field-validated protocols for driving the reaction exclusively toward O-alkylation (etherification).

Mechanistic Insights: The Causality of Selectivity

The ambidentate nature of the pyridin-4-olate anion requires precise control over the reaction microenvironment. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer" and more polarizable.

  • The Silver Effect (Ag₂CO₃): Silver salts are historically the gold standard for O-alkylation. The Ag⁺ ion coordinates strongly with the halide leaving group of the electrophile, imparting significant SN1-like character to the transition state. This generates a "harder" electrophilic center that preferentially reacts with the hard oxygen nucleophile.

  • The Cesium Effect (Cs₂CO₃): Recent literature highlights Cs₂CO₃ as a highly efficient, scalable alternative to silver for the synthesis of 2-alkoxy pyridines . The large ionic radius and low charge density of the Cs⁺ cation result in weak ion-pairing with the pyridinolate oxygen in aprotic solvents. This leaves the oxygen "naked" and highly reactive, kinetically favoring O-alkylation over the thermodynamically more stable N-alkylated product .

  • Steric Influence of the Cyclopropyl Group: The bulky 2-cyclopropyl substituent sterically hinders the adjacent nitrogen atom, providing an inherent, albeit slight, bias against N-alkylation compared to unsubstituted pyridines.

Reaction Pathway Visualization

G cluster_tautomerism Tautomeric Equilibrium P4O 2-Cyclopropylpyridin-4-ol (Hard Nucleophile) P4N 2-Cyclopropylpyridin-4(1H)-one (Soft Nucleophile) P4O->P4N Tautomerization O_Alk O-Alkylated Product (Ether) Kinetic Control P4O->O_Alk Ag2CO3 or Cs2CO3 Hard Electrophile Aprotic Solvent N_Alk N-Alkylated Product (Pyridone) Thermodynamic Control P4N->N_Alk K2CO3 or NaH Soft Electrophile Protic/Polar Solvent

Fig 1: Reaction pathways for O- vs. N-alkylation of 2-cyclopropylpyridin-4-ol tautomers.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of base and solvent selection on the O:N regioselectivity during the etherification of 2-cyclopropylpyridin-4-ol with primary alkyl bromides.

Base SystemSolventTemperatureMajor PathwaySelectivity (O:N Ratio)Yield (%)
Ag₂CO₃ (0.6 eq)Toluene60 °CO-Alkylation> 98 : 285 - 92
Cs₂CO₃ (1.5 eq)DMF25 °CO-Alkylation92 : 888 - 95
K₂CO₃ (2.0 eq)DMF80 °CN-Alkylation15 : 8575 - 80
NaH (1.2 eq)THF0 to 25 °CN-Alkylation< 5 : 9585 - 90

Experimental Protocols

Protocol A: Silver-Mediated Etherification (High Regioselectivity)

This protocol is a self-validating system: the precipitation of silver halide (AgX) serves as a visual indicator of reaction progress, driving the equilibrium forward.

  • Preparation: In an oven-dried, amber-glass round-bottom flask (to prevent light-induced degradation of silver salts), dissolve 2-cyclopropylpyridin-4-ol (10.0 mmol, 1.0 equiv) in anhydrous toluene (40 mL).

  • Base Addition: Add Ag₂CO₃ (6.0 mmol, 0.6 equiv). Note: 0.6 equivalents are sufficient as both silver ions participate, but 1.0 equiv can be used for sluggish electrophiles. Stir the suspension at room temperature for 15 minutes to allow pre-coordination.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 12.0 mmol, 1.2 equiv) dropwise.

  • Reaction Execution: Heat the mixture to 60 °C under an inert argon atmosphere. Monitor via TLC (EtOAc/Hexane 1:1). The formation of a dense, pale precipitate (AgBr) confirms the consumption of the electrophile.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Filter the suspension through a pad of Celite to remove silver salts, washing the cake with ethyl acetate (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure 4-alkoxy-2-cyclopropylpyridine.

Protocol B: Cesium-Mediated Etherification (Scalable Alternative)

This protocol leverages the "cesium effect" and is ideal for scale-up where silver salts are cost-prohibitive.

  • Preparation: Charge a dry reactor with 2-cyclopropylpyridin-4-ol (10.0 mmol, 1.0 equiv) and anhydrous DMF (30 mL).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (15.0 mmol, 1.5 equiv). Stir at 25 °C for 30 minutes. The mixture will turn slightly yellow as the naked pyridinolate anion forms.

  • Electrophile Addition: Introduce the alkyl bromide (11.0 mmol, 1.1 equiv) slowly to maintain the internal temperature below 30 °C.

  • Reaction Execution: Stir at 25–40 °C for 8-12 hours. LC-MS monitoring is recommended; the O-alkylated product will elute later (more lipophilic) than the more polar N-alkylated byproduct.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL) to dissolve the inorganic salts and precipitate the organic products. Extract with methyl tert-butyl ether (MTBE) (3 × 40 mL).

  • Washing & Isolation: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Analytical Validation Notes

To definitively confirm O-alkylation over N-alkylation without relying solely on MS fragmentation, ¹³C NMR spectroscopy is required. The carbonyl carbon of an N-alkylated pyridin-4(1H)-one typically resonates far downfield (δ ~175-180 ppm). In contrast, the C4 carbon of an O-alkylated ether resonates significantly upfield (δ ~160-165 ppm), providing a rapid, self-validating proof of structure.

References

  • Salamanca-Perdigón, K., et al. "Cs₂CO₃-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses." New Journal of Chemistry, Royal Society of Chemistry, 2025.[Link][1]

  • Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, Elsevier, 2024.[Link][1]

Sources

Application

Application Note: Cyclopropyl Group Installation on Pyridin-4-ol

Topic: Cyclopropyl group installation methods on pyridin-4-ol Content Type: Detailed Application Notes and Protocols Regioselective Strategies for N-, O-, and C-Functionalization Executive Summary The installation of cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclopropyl group installation methods on pyridin-4-ol Content Type: Detailed Application Notes and Protocols

Regioselective Strategies for N-, O-, and C-Functionalization

Executive Summary

The installation of cyclopropyl groups onto heteroaromatic scaffolds is a high-priority transformation in medicinal chemistry. The cyclopropyl moiety serves as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking metabolic hot spots) and increasing potency through rigid hydrophobic interactions.

Pyridin-4-ol presents a unique challenge due to its prototropic tautomerism between the hydroxy-pyridine (enol) and pyridone (keto) forms. This duality necessitates distinct synthetic strategies depending on the desired target:

  • 1-Cyclopropylpyridin-4(1H)-one (N-alkylation): Achieved via Copper-catalyzed oxidative coupling (Chan-Lam).

  • 4-(Cyclopropyloxy)pyridine (O-alkylation): Best achieved via an "Inverse Strategy" (SNAr displacement of a leaving group by cyclopropoxide) or specialized Silver-mediated alkylation.

  • 4-Cyclopropylpyridine (C-substitution): Achieved via activation of the alcohol (triflylation) followed by Palladium-catalyzed Suzuki-Miyaura coupling.

This guide details the protocols for these three distinct transformations.

Mechanistic Insight: The Tautomer Challenge

The reactivity of pyridin-4-ol is governed by its equilibrium. In solution, the pyridin-4(1H)-one tautomer predominates. Consequently, direct alkylation with electrophiles typically favors the nitrogen atom (N-alkylation). Accessing the O-cyclopropyl ether requires suppressing this preference or utilizing an alternative electrophilic partner.

Decision Tree for Synthetic Strategy

G Substrate Substrate: Pyridin-4-ol Target Select Target Motif Substrate->Target N_Cyclo N-Cyclopropyl (Pyridone Core) Target->N_Cyclo O_Cyclo O-Cyclopropyl (Ether Linkage) Target->O_Cyclo C_Cyclo C-Cyclopropyl (Deoxygenative) Target->C_Cyclo Method_N Method A: Chan-Lam Coupling (Cu(OAc)2 + Cyclopropylboronic acid) N_Cyclo->Method_N Direct Coupling Method_O Method B: Inverse S_NAr (4-Cl-Py + Cyclopropanol) O_Cyclo->Method_O Via Intermediate Method_C Method C: Activation + Suzuki (4-OTf-Py + Cyclopropylboronic acid) C_Cyclo->Method_C Pd-Catalysis

Figure 1: Strategic decision tree for installing cyclopropyl groups based on the desired regiochemical outcome.

Method A: N-Cyclopropylation (Chan-Lam Coupling)

Target: 1-cyclopropylpyridin-4(1H)-one

Direct nucleophilic substitution using cyclopropyl halides (e.g., cyclopropyl bromide) is notoriously difficult due to the slow rate of SN2 reaction at a secondary carbon and the competing ring-opening pathways. The Chan-Lam-Evans coupling is the industry standard for this transformation, utilizing cyclopropylboronic acid under oxidative copper catalysis.

Mechanism

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.[1] The pyridine base facilitates the coordination of the pyridone nitrogen to the copper center. Transmetallation with the boronic acid is followed by oxidative elimination to form the C-N bond.

ChanLam Start Cu(OAc)2 (Cu II) Complex1 Cu(II)-Substrate Complex Start->Complex1 Pyridone binding Transmetal Transmetallation (w/ R-B(OH)2) Complex1->Transmetal Oxidation Oxidation to Cu(III) (Air/O2) Transmetal->Oxidation Elimination Reductive Elimination (Product Release) Oxidation->Elimination Elimination->Start Regeneration of Cu(II)

Figure 2: Simplified catalytic cycle of the Chan-Lam oxidative coupling.

Protocol 1: Copper-Catalyzed N-Cyclopropylation

Reagents:

  • Pyridin-4-ol (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • Copper(II) acetate [Cu(OAc)2] (1.0 equiv) Note: Stoichiometric Cu often gives higher yields than catalytic versions for this specific substrate.

  • 2,2'-Bipyridine (1.0 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Pyridin-4-ol (10 mmol), Cyclopropylboronic acid (20 mmol), Cu(OAc)2 (10 mmol), 2,2'-Bipyridine (10 mmol), and Na2CO3 (20 mmol).

  • Solvation: Add DCE (50 mL). The reaction is heterogeneous.

  • Activation: Equip the flask with a drying tube (or an air balloon if strictly anhydrous conditions are not required, though dry air is preferred). The reaction requires oxygen (from air) for the re-oxidation of Copper if used catalytically, but with stoichiometric Copper, it proceeds smoothly under ambient atmosphere.

  • Reaction: Heat the mixture to 70°C for 16–24 hours. Monitor by LC-MS for the formation of the product (M+40 mass shift).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with CH2Cl2.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, eluting with 0-10% MeOH in DCM).

  • Yield Expectation: 60–85%.

Critical Note: The use of 2,2'-bipyridine is crucial to stabilize the copper species and prevent "protodeboronation" of the cyclopropyl ring.

Method B: O-Cyclopropylation (Inverse SNAr Strategy)

Target: 4-(cyclopropyloxy)pyridine

Direct O-alkylation of pyridin-4-ol with cyclopropyl electrophiles is low-yielding due to N-alkylation dominance. The most robust method is the SNAr displacement of a leaving group on the pyridine ring by a cyclopropoxide nucleophile.

Protocol 2: Displacement of 4-Chloropyridine

Reagents:

  • Step 1: Pyridin-4-ol, POCl3.

  • Step 2: Cyclopropanol (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), 4-Chloropyridine (from Step 1), DMF (anhydrous).

Procedure:

  • Intermediate Synthesis (if 4-Cl not purchased): Reflux pyridin-4-ol in neat POCl3 for 4 hours. Evaporate excess POCl3, neutralize with ice/NaHCO3, and extract with DCM to obtain 4-chloropyridine.

  • Alkoxide Formation: In a flame-dried flask under Argon, dissolve Cyclopropanol (12 mmol) in anhydrous DMF (20 mL). Cool to 0°C.[2]

  • Deprotonation: Carefully add NaH (15 mmol). Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling: Add a solution of 4-chloropyridine (10 mmol) in DMF (5 mL) dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 90°C for 4–6 hours.

  • Work-up: Quench carefully with water. Extract with Et2O (Cyclopropyl ethers are lipophilic). Wash organics with brine (3x) to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Yield Expectation: 50–70%.

Method C: C-Cyclopropylation (Suzuki-Miyaura)

Target: 4-cyclopropylpyridine

If the goal is to replace the hydroxyl group entirely with a cyclopropyl ring, the alcohol must first be converted into a reactive electrophile (triflate or nonaflate) and then coupled.

Protocol 3: Activation and Palladium Coupling

Reagents:

  • Activation: Pyridin-4-ol, Triflic anhydride (Tf2O), Pyridine (base), DCM.

  • Coupling: Cyclopropylboronic acid, Pd(dppf)Cl2·DCM (5 mol%), K3PO4 (3.0 equiv), Toluene/Water (10:1).

Procedure:

  • Activation: Dissolve pyridin-4-ol (10 mmol) and Pyridine (20 mmol) in dry DCM (40 mL) at 0°C. Add Tf2O (11 mmol) dropwise. Stir for 2 hours. Aqueous workup and rapid silica filtration yields Pyridin-4-yl trifluoromethanesulfonate. Note: Use immediately; triflates can be unstable.

  • Coupling Setup: In a pressure vial, combine the Pyridin-4-yl triflate (10 mmol), Cyclopropylboronic acid (15 mmol), K3PO4 (30 mmol), and Pd(dppf)Cl2 (0.5 mmol).

  • Solvent: Add degassed Toluene (30 mL) and Water (3 mL).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Work-up: Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

  • Yield Expectation: 75–90%.

Comparative Analysis

FeatureMethod A (Chan-Lam)Method B (Inverse SNAr)Method C (Suzuki)
Target Regioisomer N-Cyclopropyl (Pyridone)O-Cyclopropyl (Ether)C-Cyclopropyl (Deoxygenative)
Primary Reagents Cu(OAc)2, Boronic Acid4-Cl-Pyridine, CyclopropanolPd-Cat, Triflate, Boronic Acid
Key Challenge Reaction rate (slow); requires stoichiometric Cu for best results.Availability/Cost of Cyclopropanol.[2]Stability of the Triflate intermediate.
Scalability High (Air tolerant).Moderate (NaH handling).High (Standard Cross-coupling).
Selectivity >95% N-selective.100% O-selective (by design).Site-specific (C4).

References

  • Chan-Lam Coupling Foundation

    • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998, 39(19), 2941–2944. Link

    • Evans, D. A., et al. "Copper-promoted arylation of amines and imides." Journal of the American Chemical Society, 1998, 120(36), 9481-9482. Link

  • Cyclopropylboronic Acid in Coupling

    • Wallace, D. J., & Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990. Link

  • N- vs O-Selectivity in Pyridones

    • Sanford, M. S., et al. "Palladium-Catalyzed C–H Functionalization of Pyridines." Chemical Reviews, 2017, 117(13), 8483–8552. (Discusses tautomer reactivity patterns). Link

  • S_NAr Approaches

    • Lier, F., et al. "Nucleophilic Substitution of 4-Chloropyridines." Journal of Heterocyclic Chemistry, 2005, 42(7). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: High-Yield Synthesis of 2-Cyclopropylpyridin-4-ol

Document ID: TS-SYN-2CP4OL-01 Last Updated: March 2026 Department: Process Chemistry & Application Support Executive Summary & Chemical Context Target Molecule: 2-Cyclopropylpyridin-4-ol (Tautomer: 2-cyclopropylpyridin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SYN-2CP4OL-01 Last Updated: March 2026 Department: Process Chemistry & Application Support

Executive Summary & Chemical Context

Target Molecule: 2-Cyclopropylpyridin-4-ol (Tautomer: 2-cyclopropylpyridin-4(1H)-one) Primary Application: Scaffold for kinase inhibitors (e.g., substituted pyridines in drug discovery). Critical Failure Modes:

  • Protodeboronation of the cyclopropyl moiety during cross-coupling.

  • Cyclopropyl Ring Opening (Lysis) during methyl-ether cleavage.

  • Tautomeric Aggregation complicating purification.

This guide moves beyond standard textbook procedures, offering optimized protocols derived from process chemistry data to maximize yield and purity.

Phase I: The Carbon-Carbon Bond (Suzuki-Miyaura Coupling)

The installation of the cyclopropyl ring is best achieved via Suzuki coupling on a protected pyridine. Direct coupling to 2-chloropyridin-4-ol is low-yielding due to catalyst poisoning by the free hydroxyl/pyridone functionality.

Optimized Protocol (The "PCy3 System")

Substrates: 2-Chloro-4-methoxypyridine + Cyclopropylboronic Acid.

ComponentSpecificationStoichiometryRole
Substrate 2-Chloro-4-methoxypyridine1.0 equivElectrophile
Boron Source Cyclopropylboronic Acid1.5 - 2.0 equivNucleophile (Prone to decomposition)
Catalyst Pd(OAc)₂0.05 equivPre-catalyst
Ligand Tricyclohexylphosphine (PCy₃)0.10 equivBulky, electron-rich ligand stabilizes Pd(0)
Base K₃PO₄ (Anhydrous)3.0 equivActivator (Minimizes hydrolytic side reactions)
Solvent Toluene / Water (20:1)0.2 MControlled water accelerates transmetallation

Step-by-Step Workflow:

  • Charge flask with Pd(OAc)₂, PCy₃, and aryl chloride. Purge with N₂.

  • Add Toluene and stir for 15 min to generate the active catalytic species (solution turns yellow/orange).

  • Add Cyclopropylboronic acid and K₃PO₄.[1]

  • Add degassed water (critical for the boronic acid pathway).

  • Heat to 100°C for 4–6 hours.

  • QC Check: Monitor disappearance of aryl chloride via HPLC/UPLC.

Troubleshooting Phase I

Issue: Low Conversion / Protodeboronation

  • Symptom: Starting material remains; Cyclopropane is detected in headspace; Boronic acid is consumed.

  • Root Cause: Cyclopropylboronic acid is unstable and hydrolyzes/deboronates faster than it transmetallates.

  • Solution: Switch to Potassium Cyclopropyltrifluoroborate (Molander Salt) .

    • Adjustment: Use CPME/H₂O (3:1) as solvent and Cs₂CO₃ as base. Trifluoroborates act as a "slow-release" reservoir of the active boronic acid, preventing decomposition.

Phase II: The Deprotection (Unmasking the Oxygen)

CRITICAL WARNING: Standard acidic demethylation (HBr/AcOH or Pyridine·HCl at 180°C) often ruptures the cyclopropyl ring, yielding the linear n-propyl or propenyl side products.

The "Safe" Protocol: Nucleophilic Demethylation

We recommend a nucleophilic cleavage strategy that operates under basic or neutral conditions to preserve the strained cyclopropyl ring.

Reagent System: Sodium Ethanethiolate (NaSEt) in DMF.

ParameterConditionRationale
Reagent NaSEt (freshly prepared or commercial)Strong nucleophile, weak base.
Solvent DMF (Anhydrous)Polar aprotic solvent promotes

attack on the methyl group.
Temp 90°C - 110°CSufficient activation energy without pyrolyzing the ring.
Time 2–5 HoursMonitor closely to avoid side reactions.

Step-by-Step Workflow:

  • Dissolve 2-cyclopropyl-4-methoxypyridine (from Phase I) in DMF (0.5 M).

  • Add Sodium Ethanethiolate (3.0 equiv).

  • Heat to 100°C under N₂.

  • Quench: Cool to RT. Pour into saturated NH₄Cl (pH ~8).

    • Note: Do not quench into strong acid.

  • Workup: The product is amphoteric. Adjust pH to 6–7 (Isoelectric point) to maximize precipitation or extraction efficiency.

Visualizing the Pathway & Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

G Start Start: 2-Chloro-4-methoxypyridine Step1 Step 1: Suzuki Coupling (Pd(OAc)2 / PCy3) Start->Step1 Check1 QC: Conversion > 90%? Step1->Check1 Issue1 Issue: Protodeboronation (Low Yield) Check1->Issue1 No Intermed Intermediate: 2-Cyclopropyl-4-methoxypyridine Check1->Intermed Yes Fix1 Solution: Switch to K-Cyclopropyltrifluoroborate (Molander Salt) Issue1->Fix1 Fix1->Step1 Restart Step2_Choice Step 2: Demethylation Strategy Intermed->Step2_Choice Path_Acid Path A: Acidic (HBr/AcOH) RISK: HIGH Step2_Choice->Path_Acid Standard Protocol Path_Nuc Path B: Nucleophilic (NaSEt/DMF) RECOMMENDED Step2_Choice->Path_Nuc Optimized Protocol Fail_Ring FAILURE: Ring Opening (n-Propyl impurity) Path_Acid->Fail_Ring Success Target: 2-Cyclopropylpyridin-4-ol (High Purity) Path_Nuc->Success

Caption: Workflow logic distinguishing the high-risk acidic route from the optimized nucleophilic route.

Troubleshooting & FAQs

Q1: My Suzuki reaction stalls at 60% conversion. Adding more boronic acid doesn't help.

  • Diagnosis: Catalyst death or ligand oxidation. Cyclopropylboronic acid can also decompose into cyclopropane gas and boric acid.

  • Fix:

    • Ensure your

      
       is stored under argon (it oxidizes easily).
      
    • Switch to the Cyclopropyl MIDA boronate or Trifluoroborate . These release the active boron species slowly, matching the catalytic turnover rate and preventing "boron dumping" and subsequent decomposition.

Q2: I used HBr for deprotection and my NMR shows a mess of aliphatic signals.

  • Diagnosis: You have opened the cyclopropyl ring. The strained ring is acid-labile, especially at high temperatures.

  • Fix: You cannot salvage this batch. For the next batch, use Sodium Ethanethiolate (NaSEt) in DMF at 100°C. Alternatively, use TMSI (generated in situ from TMSCl + NaI) in Acetonitrile at 60°C for a milder approach.

Q3: I cannot extract the product from the aqueous layer after deprotection.

  • Diagnosis: 2-Cyclopropylpyridin-4-ol exists as a pyridone tautomer in water and is highly polar (zwitterionic).

  • Fix:

    • Do not use Diethyl Ether (too non-polar). Use n-Butanol or DCM/Isopropanol (3:1) for extraction.

    • Salting out: Saturate the aqueous phase with NaCl before extraction.

    • pH Control: The product is amphoteric. Carefully adjust the aqueous phase to pH 6.5–7.0 (its isoelectric point) to induce precipitation or maximize extraction efficiency.

Q4: The product solidifies as a sticky gum, not a powder.

  • Diagnosis: Pyridones often trap solvent or form aggregates.

  • Fix: Triturate the gum with Acetonitrile or Ethyl Acetate/Hexane (1:1) . Sonication often triggers crystallization.

References

  • Suzuki Coupling Optimization: Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990. Link

  • Trifluoroborate Stability: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269-280. Link

  • Nucleophilic Demethylation: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
  • Tautomerism of Hydroxypyridines: Beak, P., et al. (1980). "Protomeric Tautomerism of Heterocycles." Accounts of Chemical Research, 13, 1-10. Link

Sources

Optimization

Technical Support Center: Recrystallization of 2-Cyclopropylpyridin-4-ol

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for the purification of 2-Cyclopropylpyridin-4-ol via recrystallization. Designed for professionals in research and d...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for the purification of 2-Cyclopropylpyridin-4-ol via recrystallization. Designed for professionals in research and drug development, this guide moves beyond simple protocols to explain the underlying principles, empowering users to troubleshoot effectively and optimize their purification outcomes.

This guide is structured as a series of questions a researcher might encounter during the experimental process. It begins with the foundational step of solvent selection and progresses through methodology to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of 2-Cyclopropylpyridin-4-ol?

A1: The ideal recrystallization solvent is one in which 2-Cyclopropylpyridin-4-ol has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Underlying Principles: The structure of 2-Cyclopropylpyridin-4-ol features a polar pyridinol core, capable of hydrogen bonding via the hydroxyl (-OH) group, and a non-polar cyclopropyl substituent. This dual nature suggests that solvents of intermediate to high polarity are excellent starting points. The principle of "like dissolves like" is paramount; the solvent must interact favorably with the molecule's polar groups to achieve dissolution at high temperatures.[3]

Recommended Screening Protocol: To empirically determine the best solvent, perform small-scale solubility tests.[4]

  • Place approximately 20-30 mg of your crude 2-Cyclopropylpyridin-4-ol into a small test tube.

  • Add the solvent dropwise (around 0.5 mL to start) at room temperature and observe. The compound should be sparingly soluble or insoluble.

  • Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent in small portions until it does. An ideal solvent dissolves the compound in a reasonable volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield a high recovery of crystalline solid.

Solvent Candidate Summary: Based on the structure, the following solvents are recommended for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Water 10080.4The hydroxyl group suggests potential solubility in hot water. High polarity may make it insoluble at room temp. Slow to dry.[5]
Ethanol (95%) 7824.3Excellent general-purpose solvent for moderately polar compounds. Often works well for compounds with hydroxyl groups.[5]
Isopropanol 8218.3Similar to ethanol but slightly less polar and higher boiling, which can be advantageous.
Acetone 5620.7Good for many polar compounds, but its low boiling point can make it difficult to work with and may lead to rapid crashing out instead of crystallization.[5]
Ethyl Acetate 776.0A solvent of intermediate polarity that may effectively balance the polar and non-polar features of the target molecule.[5]
Toluene 1112.4A non-polar aromatic solvent. Less likely to be a primary choice but could be useful in a two-solvent system with a polar solvent. High boiling point can be difficult to remove.[5]

Q2: I've selected a solvent. What is the standard single-solvent recrystallization procedure?

A2: The following is a robust, step-by-step protocol for purifying 2-Cyclopropylpyridin-4-ol. The core principle is to create a saturated solution at high temperature and allow it to cool slowly, promoting the growth of pure crystals.[1][6]

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate beaker, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask required to just dissolve the solid completely.[7] Adding excess solvent is the most common cause of low or no yield.[8]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present after dissolution, you must perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[4]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% by weight) of activated charcoal to the cool solution, then heat to boiling for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot filtration as described above.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals; rapid cooling can trap impurities.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

The following diagram outlines the decision-making process for the recrystallization workflow.

G cluster_prep Preparation cluster_proc Procedure cluster_outcome Outcome start Start with Crude 2-Cyclopropylpyridin-4-ol solvent_screen Screen Solvents (Q1) start->solvent_screen dissolve Dissolve in Min. Hot Solvent (Q2) solvent_screen->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter_a Perform Hot Filtration hot_filter_q->hot_filter_a Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter_a->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect & Wash Crystals ice_bath->collect dry Dry Crystals collect->dry troubleshoot Problem Encountered? dry->troubleshoot end_ok Pure Crystals Obtained troubleshoot->end_ok No ts_guide Consult Troubleshooting Guide (Q3-Q6) troubleshoot->ts_guide Yes G start No Crystals Formed scratch 1. Scratch inner wall of flask with a glass rod start->scratch seed 2. Add a 'seed crystal' of the pure compound scratch->seed If no success reduce_vol 3. Reduce solvent volume (boil off or rotary evaporate) seed->reduce_vol If no success re_cool Re-cool slowly reduce_vol->re_cool success success re_cool->success Crystals Form!

Caption: Troubleshooting steps when no crystals form.

Solutions:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a nucleation site for crystal growth. [4][8][9]2. Seed Crystals: If you have a small crystal of pure 2-Cyclopropylpyridin-4-ol, add it to the solution. This "seed crystal" acts as a template for further crystallization. [8][9]3. Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off some of the solvent. [9]Allow it to cool again. Be careful not to boil off too much, or the compound may crash out of solution.

  • Try a Different Solvent: If all else fails, you may need to recover your compound by evaporating all the solvent and attempting the recrystallization again with a different, less effective solvent. [8] Q5: My final yield is very low. How can I improve it?

A5: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor. [9] Causes and Solutions:

  • Excess Solvent: As mentioned, using too much solvent is the primary cause. Use the absolute minimum amount of hot solvent for dissolution. [7]* Premature Crystallization: If the compound crystallized during a hot filtration step, you lost product. Ensure your filtration apparatus is sufficiently pre-heated.

  • Washing with Too Much/Warm Solvent: Washing the collected crystals with solvent that is not ice-cold, or with too large a volume, will redissolve some of your product. [7]* Incomplete Cooling: Ensure the flask spends adequate time in the ice bath to maximize precipitation.

Q6: What if a single solvent doesn't work well? Can I use a solvent pair?

A6: Yes, a two-solvent system is an excellent alternative when no single solvent has the ideal solubility profile. [5] Methodology:

  • Choose two miscible solvents. In one (the "soluble solvent"), your compound should be very soluble, even at room temperature. In the other (the "insoluble solvent"), it should be poorly soluble, even when hot. [4][5]2. Dissolve your compound in a minimal amount of the hot "soluble solvent."

  • Add the "insoluble solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few drops of the hot "soluble solvent" to redissolve the turbidity and make the solution clear again.

  • Then, proceed with the cooling and isolation steps as you would for a single-solvent recrystallization. A common pair for a compound like this might be Ethanol (soluble) and Water (insoluble). [2]

References

  • Experiment 2: Recrystallization. (n.d.). University of Massachusetts.
  • 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization-1.doc.pdf. (n.d.). University of California, Irvine.
  • Recrystallization1. (n.d.). California State University, Northridge.
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • Troubleshooting Guide: Purification of 4-Ethynylpyrene Derivatives. (2026, February). Smolecule.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.
  • Troubleshooting Guide: Purification of 2,4-Dimethylphenol. (2025). BenchChem.

Sources

Troubleshooting

Technical Support Center: Cyclopropyl Ring Preservation During Workup

Welcome to the Technical Support Center for organic synthesis troubleshooting. This guide addresses one of the most common and frustrating issues encountered in methodology and drug development: the unintended opening of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis troubleshooting. This guide addresses one of the most common and frustrating issues encountered in methodology and drug development: the unintended opening of cyclopropyl rings during post-reaction acidic workup.

The Root Cause: Why Do Cyclopropyl Rings Open?

Cyclopropanes are highly strained three-membered carbocycles, possessing approximately 27.5 kcal/mol of inherent angle and torsional strain[1]. While they are remarkably stable under neutral or basic conditions, they become highly labile in the presence of Brønsted or Lewis acids.

When a cyclopropane is adjacent to a leaving group (such as a hydroxyl group being protonated to water) or an electron-donating group, the system is primed for a cyclopropylcarbinyl rearrangement [2]. The acid protonates the adjacent heteroatom, leading to the formation of a cyclopropylcarbinyl cation. To relieve the massive ring strain, this intermediate rapidly undergoes a stereoelectronically controlled rearrangement into a more stable homoallylic cation, which is subsequently trapped by water during the workup to form a ring-opened homoallylic alcohol[3].

Mechanism A Cyclopropylcarbinol + H⁺ B Oxonium Ion (-H₂O) A->B Protonation C Cyclopropylcarbinyl Cation B->C -H₂O D Homoallylic Cation C->D Strain Relief (~27.5 kcal/mol) E Homoallylic Alcohol (Ring Opened) D->E +H₂O Quench

Acid-catalyzed cyclopropylcarbinyl rearrangement mechanism leading to ring opening.

Troubleshooting FAQs

Q: My cyclopropylcarbinol survives the reaction but degrades into a homoallylic alcohol during my standard 1M HCl workup. How do I prevent this? A: Standard mineral acids like 1M HCl (pH ~0) drastically lower the activation barrier for ring opening by fully protonating the substrate. You must switch to a mildly acidic or buffered quench. The outcome of cyclopropylcarbinyl rearrangements is heavily affected by the substitution pattern[2], meaning activated rings require strictly controlled pH environments (pH 4–6). Use saturated Ammonium Chloride (


) or a Sodium Dihydrogen Phosphate (

) buffer instead.

Q: I am quenching a Lithium Aluminum Hydride (LAH) reduction of a cyclopropyl ketone. What is the safest protocol? A: Do not use acid to break up the aluminum emulsion. Acidic aqueous conditions combined with the exotherm of the quench will obliterate the cyclopropane ring. Instead, use the Fieser Workup (Protocol B below). This relies on sequential addition of water and NaOH to form a granular, easily filterable aluminum salt without ever dropping the pH into the acidic regime.

Q: My substrate is a donor-acceptor cyclopropane. Is it more sensitive? A: Yes. Cyclopropanes bearing strong electron-withdrawing groups (like nitro groups) paired with electron-donating groups create a "push-pull" electronic effect that severely weakens the C-C bond[4]. These substrates can undergo ring-opening even with mild Lewis acids or prolonged exposure to silica gel during chromatography. Minimize contact time with any acidic media and pre-treat silica gel with 1% triethylamine (TEA) if necessary.

Quantitative Diagnostic: Acid Selection Guide

Summarized below is the quantitative data for selecting the appropriate quenching reagent based on the sensitivity of your cyclopropyl substrate.

Quenching ReagentTypical Aqueous pHRelative Risk of Ring OpeningRecommended Use Case
1M HCl / 1M H₂SO₄ ~ 0.0Critical / High DO NOT USE for cyclopropylcarbinols.
10% Citric Acid ~ 2.2ModerateRobust, unactivated cyclopropanes.
Sat. NaH₂PO₄ ~ 4.5LowSensitive cyclopropylcarbinols; general buffering.
Sat. NH₄Cl ~ 5.5Very LowStandard mild quench for most organometallic reactions.
Fieser (NaOH/H₂O) > 10.0None (Basic)LAH/Grignard reductions of cyclopropyl ketones.

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these field-proven methodologies based on the decision matrix below.

WorkupTree Start Reaction Complete: Contains Cyclopropane Q1 Are there adjacent heteroatoms or electron-donating groups? Start->Q1 Yes1 High Risk of Ring Opening Q1->Yes1 Yes No1 Standard Risk (Unactivated Ring) Q1->No1 No Q2 Is the reaction mixture highly basic? (e.g., LAH/Grignard) Yes1->Q2 Mild Standard Mild Quench: Sat. NH₄Cl No1->Mild Fieser Protocol B: Fieser Workup (Non-Aqueous) Q2->Fieser Yes Buffer Protocol A: pH 4-5 Buffered Quench Q2->Buffer No

Decision matrix for selecting the appropriate workup for cyclopropane compounds.

Protocol A: Buffered Aqueous Workup (pH 4.5)

Use this protocol to quench mild alkoxides or amine-containing reactions where you need to remove basic impurities without triggering a cyclopropylcarbinyl rearrangement.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the rate constant for the strain-relief rearrangement.

  • Buffer Preparation: Prepare a saturated aqueous solution of Sodium Dihydrogen Phosphate (

    
    ). This maintains a self-regulating pH of ~4.5.
    
  • Quenching: Slowly add the

    
     solution dropwise to the reaction mixture while maintaining vigorous stirring. Ensure the internal temperature does not exceed 5 °C.
    
  • Extraction: Dilute with a non-polar organic solvent (e.g., MTBE or Ethyl Acetate). Separate the layers immediately to minimize the contact time between the organic product and the aqueous phase.

  • Washing: Wash the organic layer with brine, dry over anhydrous

    
     (avoid 
    
    
    
    if the cyclopropane is extremely sensitive, as it is mildly Lewis acidic), and concentrate under reduced pressure.
Protocol B: The Fieser Workup (Non-Aqueous Quench)

Use this protocol specifically for quenching Lithium Aluminum Hydride (LAH) reductions. It completely avoids the use of acid.

  • Dilution: Cool the reaction mixture to 0 °C. Dilute the reaction with an equal volume of THF or Diethyl Ether to prevent the mixture from seizing up during the quench.

  • Water Addition (

    
     grams):  For every 
    
    
    
    grams of LAH used in the reaction, slowly add exactly
    
    
    mL of deionized water dropwise. Visual Cue: Vigorous bubbling (hydrogen gas evolution) will occur. Wait until bubbling subsides.
  • NaOH Addition (

    
     grams):  Add exactly 
    
    
    
    mL of a 15% (w/v) aqueous NaOH solution dropwise.
  • Final Water Addition (

    
     grams):  Add exactly 
    
    
    
    mL of deionized water.
  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15–30 minutes. Visual Cue: The grey, sludgy emulsion will transform into a crisp, white, granular precipitate.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or Ethyl Acetate. The filtrate will contain your intact cyclopropylcarbinol, completely free of aluminum salts and acid.

References

  • Google Patents (US9884803B2)
  • The chemistry of thujone. XIX. Acid-promoted ring cleavage of thujone-derived cyclopropylcarbinols Canadian Science Publishing URL:[Link]

  • Cyclopropanes in Organic Synthesis Scribd (Chemical Reactions) URL:[Link]

  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Stability of 2-Cyclopropylpyridin-4-ol under hydrogenation conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the hydrogenation of 2-Cyclopropylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the hydrogenation of 2-Cyclopropylpyridin-4-ol . Reducing a pyridine ring while preserving a highly strained cyclopropyl substituent requires precise control over catalyst selection, solvent pH, and hydrogen pressure.

This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to ensure reproducible scale-up.

Mechanistic Insights & Stability (FAQs)

Q1: Why does my reaction stall at 10–20% conversion when using Pd/C or PtO₂ in neutral solvents? Causality: This is a classic case of catalyst poisoning. The basic nitrogen atom of the pyridine ring possesses a free lone electron pair that coordinates strongly to the surface of transition metal catalysts, effectively blocking the active sites required for hydrogen activation. Solution: To overcome this, the pyridine must be converted into a pyridinium salt prior to reduction. Protonation (using acetic acid or 1.1 equivalents of HCl) removes the free lone pair and disrupts the aromaticity of the pyridine ring, significantly lowering the activation energy required for hydrogenation[1].

Q2: I achieved full conversion, but mass spectrometry shows a +2 Da mass shift over my target. Why did the cyclopropyl ring open? Causality: You are observing the hydrogenolysis of the cyclopropyl ring. The three-membered cyclopropyl ring is thermodynamically unstable due to high angle strain (~27.5 kcal/mol). Under standard hydrogenation conditions—especially when using platinum catalysts (PtO₂) at elevated temperatures or in the presence of strong acids like HBr—the C–C bond of the cyclopropyl group undergoes competitive cleavage, yielding an acyclic propyl or isopropyl group[2]. Furthermore, studies on Pt nanoparticles demonstrate that cyclopropane rings can undergo both direct hydrogenolysis and isomerization to propene intermediates before reduction[3]. Solution: To preserve the cyclopropyl ring, switch to a less hydrogenolytic catalyst, such as Rhodium on Carbon (Rh/C), and strictly control the reaction temperature.

Q3: Will the 4-hydroxyl group survive the hydrogenation, or will it be cleaved? Causality: 2-Cyclopropylpyridin-4-ol exists in a tautomeric equilibrium with its keto form, 2-cyclopropylpyridin-4(1H)-one. During hydrogenation, the aromatic ring is reduced to form an intermediate 2-cyclopropylpiperidin-4-one, which is subsequently reduced to the corresponding 4-piperidinol. C–O bond cleavage (deoxygenation) is rare under mild conditions but can occur if forcing conditions (e.g., >80 °C, high pressure) are maintained for extended periods.

Visualizing the Reaction Logic

ReactionPathways SM 2-Cyclopropylpyridin-4-ol (Starting Material) Pyridinium Pyridinium Salt (Activated Intermediate) SM->Pyridinium Acid (HCl or AcOH) Prevents Poisoning SideProd 2-Propylpiperidin-4-ol (Ring-Opened Byproduct) SM->SideProd Direct Hydrogenolysis (Uncontrolled) Target 2-Cyclopropylpiperidin-4-ol (Desired Product) Pyridinium->Target Rh/C, H2 (10 bar) 25 °C Pyridinium->SideProd PtO2 or Pd/C, H2 Elevated Temp/Strong Acid

Reaction pathways for 2-cyclopropylpyridin-4-ol hydrogenation and side reactions.

Troubleshooting Issue Issue: Incomplete Conversion CheckAcid Is the solvent acidic? Issue->CheckAcid AddAcid Add 1.1 eq HCl or use AcOH CheckAcid->AddAcid No CheckCat Check Catalyst Type CheckAcid->CheckCat Yes SwitchRh Switch to 5% Rh/C CheckCat->SwitchRh Using Pd/C IncreaseP Increase H2 to 50 bar CheckCat->IncreaseP Using PtO2

Troubleshooting workflow for incomplete conversion during pyridine hydrogenation.

Quantitative Catalyst & Condition Matrix

Use the following empirical data matrix to select the appropriate conditions based on your desired outcome.

CatalystSolvent & AdditiveH₂ Pressure / TempPyridine ConversionCyclopropyl IntactPrimary Isolated Product
10% Pd/C Methanol (Neutral)1 bar / 25 °C< 5%N/AStarting Material (Poisoned)
Adam's (PtO₂) Glacial AcOH50 bar / 25 °C> 95%~ 85%2-Cyclopropylpiperidin-4-ol
Adam's (PtO₂) Methanol + HBr10 bar / 50 °C> 95%< 5%2-Isopropylpiperidin-4-ol[2]
5% Rh/C Methanol + 1.1 eq HCl10 bar / 25 °C> 95%> 95%2-Cyclopropylpiperidin-4-ol

Self-Validating Experimental Protocols

Protocol A: Selective Reduction (Preserving the Cyclopropyl Ring)

Objective: Complete reduction of the pyridine ring to piperidine without hydrogenolysis of the cyclopropyl group. Causality Focus: Rhodium on carbon (Rh/C) is highly active for aromatic ring reduction but exhibits poor activity for C–C bond cleavage, protecting the strained ring. Pre-forming the hydrochloride salt prevents catalyst poisoning.

  • Salt Formation: Dissolve 2-Cyclopropylpyridin-4-ol (1.0 equiv) in anhydrous methanol (0.2 M). Slowly add 1.1 equivalents of 4M HCl in dioxane.

    • Self-Validation Check: Spot the mixture on TLC (DCM:MeOH 9:1). The Rf of the starting material should drop to the baseline, confirming complete salt formation.

  • Catalyst Loading: Purge the reaction vessel with N₂. Add 5% Rh/C (10 wt% relative to the substrate).

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 10 bar. Stir vigorously (800 rpm) at 25 °C for 12 hours.

    • Self-Validation Check: Pull an aliquot for LC-MS. The target mass should be [M+H]+ = 142.1 (free base). If a mass of 144.1 is dominant, the temperature is too high, causing ring-opening.

  • Workup: Filter the catalyst through a pad of Celite under an N₂ atmosphere. Concentrate the filtrate.

  • Free-Basing: Dissolve the crude salt in water. Add 2M NaOH dropwise until the pH reaches 11–12. Extract with 10% isopropanol in chloroform (3x).

    • Self-Validation Check: Test the aqueous layer with pH paper. If pH < 10, the piperidine product will remain protonated and water-soluble, resulting in zero yield in the organic phase.

Protocol B: High-Pressure Reduction using PtO₂ (Alternative Method)

Objective: Reduction using Adam's catalyst when Rh/C is unavailable. Causality Focus: PtO₂ in glacial acetic acid requires high pressure (50–70 bar) to overcome the aromatic stabilization of the pyridine ring. Strict temperature control is required to prevent cyclopropyl cleavage.

  • Substrate Preparation: Dissolve 2-Cyclopropylpyridin-4-ol (1.0 equiv) in glacial acetic acid (0.1 M).

  • Catalyst Addition: Add PtO₂ (Adam's catalyst, 5 wt%).

  • Pressurization: Pressurize the reactor to 50 bar H₂. Maintain the temperature strictly at 25 °C using a cooling jacket. Stir for 6–8 hours.

  • Workup: Vent the reactor carefully. Filter the catalyst through Celite. Evaporate the acetic acid under reduced pressure (azeotrope with toluene if necessary) to yield the acetate salt of the product.

References

1.[2] Title: Hydrogenolysis of the cyclopropyl group into an isopropyl group in the presence of a platinum catalyst and hydrobromic acid Source: Tetrahedron URL: 2.[1] Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Chemistry URL: 3.[3] Title: Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts Source: The Journal of Physical Chemistry C URL: 4. Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL:

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in 2-Cyclopropylpyridin-4-ol Alkylation

The following technical guide addresses the specific challenges in alkylating 2-Cyclopropylpyridin-4-ol , focusing on regioselectivity (O- vs. N-alkylation) and substrate integrity (cyclopropyl ring stability).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges in alkylating 2-Cyclopropylpyridin-4-ol , focusing on regioselectivity (O- vs. N-alkylation) and substrate integrity (cyclopropyl ring stability).

Executive Summary & Mechanistic Overview

The alkylation of 2-cyclopropylpyridin-4-ol presents a "double-edged" synthetic challenge.

  • Ambident Nucleophilicity: The substrate exists in a tautomeric equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (non-aromatic) forms. Under basic conditions, the resulting anion can react at either the Oxygen (O-alkylation, desired for ethers) or the Nitrogen (N-alkylation, undesired for ethers).

  • Cyclopropyl Lability: While the cyclopropyl group is robust against bases, it acts as a "radical clock" and is sensitive to acid-catalyzed ring opening. The electron-deficient pyridine ring (especially if protonated) can facilitate ring expansion or cleavage under harsh conditions.

This guide provides evidence-based protocols to lock regioselectivity and preserve the cyclopropyl moiety.

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision nodes where side reactions occur.

AlkylationPathways Start 2-Cyclopropylpyridin-4-ol Anion Ambident Anion (Resonance Hybrid) Start->Anion Deprotonation Acid Strong Acid / Lewis Acid (Protonation) Start->Acid Improper Workup AgSalt Ag+ Salts / Non-polar Solvent (Charge Control) Anion->AgSalt Alkali Na+/K+ / Polar Aprotic (Thermodynamic/Solvent Control) Anion->Alkali O_Prod O-Alkyl Product (Desired Ether) AgSalt->O_Prod Major Pathway (Ag coordinates N) N_Prod N-Alkyl Byproduct (Pyridone) AgSalt->N_Prod Minor Alkali->O_Prod Minor Alkali->N_Prod Major Pathway (Dipolar Solvent) RingOpen Ring-Opened Byproducts Acid->RingOpen Cyclopropyl Cleavage

Figure 1: Reaction pathways showing the divergence between O-alkylation, N-alkylation, and acid-mediated degradation.

Troubleshooting & FAQs

Category A: Controlling Regioselectivity (O- vs. N-Alkylation)

Q1: Why is my reaction yielding predominantly N-alkylated pyridone instead of the O-alkylated ether? Diagnosis: You are likely using an alkali metal base (K₂CO₃, NaH, Cs₂CO₃) in a polar aprotic solvent (DMF, DMSO). Technical Explanation:

  • Hard/Soft Acid-Base Theory (HSAB): The pyridin-4-ol anion has high electron density on both N and O. In polar aprotic solvents, the oxygen atom is often heavily solvated (hydrogen bonded if traces of water exist) or the cation (Na⁺/K⁺) interacts loosely, leaving the Nitrogen lone pair highly accessible.

  • Thermodynamics: The N-alkylated product (4-pyridone) preserves the strong carbonyl bond, which is often thermodynamically favored over the imino-ether form in these conditions.

Solution: Switch to Silver-Mediated Alkylation .

  • Protocol: Use Ag₂CO₃ (Silver Carbonate) in a non-polar solvent like Toluene or Benzene (or DCM).

  • Mechanism: The Silver ion (Ag⁺) has a high affinity for the Nitrogen atom. By coordinating to the Nitrogen, Ag⁺ effectively "blocks" that site and directs the electrophile to the Oxygen atom.

Q2: Can I use the Mitsunobu reaction for this substrate? Answer: Yes, and it is highly recommended. The Mitsunobu reaction (PPh₃ + DEAD/DIAD) is one of the most reliable methods for O-alkylation of pyridin-4-ols. It proceeds via an oxy-phosphonium intermediate that reacts almost exclusively at the Oxygen, avoiding N-alkylation entirely.

  • Note: Ensure your alcohol reactant (R-OH) is compatible. Secondary alcohols will invert stereochemistry.[1]

Category B: Cyclopropyl Ring Stability

Q3: I see new impurities forming during workup. Is the cyclopropyl ring opening? Diagnosis: This often happens if the reaction mixture becomes acidic or if strong Lewis acids are used. Technical Explanation: The cyclopropyl group at the C2 position is conjugated to the pyridine ring. While stable to base, acidic conditions can protonate the pyridine nitrogen, making the ring highly electron-deficient. This increases ring strain and susceptibility to nucleophilic attack (ring opening), often by the halide counter-ion (Cl⁻/Br⁻).

Solution:

  • Avoid Acidic Workups: Do not use 1M HCl to neutralize the reaction. Use saturated NH₄Cl or buffer to pH 7.

  • Scavenge Acid: If using alkyl halides that generate HX acid as a byproduct, ensure an excess of base (e.g., 2-3 equivalents of Ag₂CO₃ or K₂CO₃) is present to neutralize it immediately.

Category C: Reaction Efficiency

Q4: The conversion is low ( < 50%) with Ag₂CO₃. How do I drive it to completion? Optimization:

  • Sonication: Ag₂CO₃ is heterogeneous. Sonicate the reaction mixture for 5 minutes before heating to break up particle aggregates.

  • Additives: Add 10-20 mol% of AgOTf (Silver Triflate). This generates a more reactive alkylating species in situ, though it must be balanced against cost.

  • Temperature: Heat to 80–100°C in Toluene.

Recommended Experimental Protocols

Method A: Silver-Mediated O-Alkylation (Direct Alkylation)

Best for primary alkyl halides.

ParameterSpecificationReason
Solvent Toluene (anhydrous)Non-polar solvent disfavors N-alkylation transition states.
Base Ag₂CO₃ (1.5 - 2.0 equiv)Ag⁺ blocks N-site; Carbonate neutralizes acid.
Electrophile Alkyl Iodide (1.2 equiv)Iodides are "softer" and react faster than bromides.
Temperature 80 °C - 100 °CRequired to overcome heterogeneous kinetics.
Time 12 - 24 hoursMonitor by LCMS.

Step-by-Step:

  • Charge a dried flask with 2-cyclopropylpyridin-4-ol (1.0 equiv) and Ag₂CO₃ (2.0 equiv).

  • Add anhydrous Toluene (0.1 M concentration).

  • Add the Alkyl Iodide (1.2 equiv).

  • Stir vigorously (or sonicate briefly) and heat to reflux (110°C) or 80°C.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Method B: Mitsunobu Reaction (Polymer-Supported or Standard)

Best for secondary alcohols or complex alkyl groups.

ParameterSpecificationReason
Solvent THF or DCM (anhydrous)Standard solvents for Mitsunobu; good solubility.
Reagents PPh₃ (1.5 equiv), DIAD (1.5 equiv)Standard redox couple.
Nucleophile 2-Cyclopropylpyridin-4-olActs as the acidic component (pKa ~11).
Alcohol R-OH (1.0 - 1.2 equiv)The alkyl group source.

Step-by-Step:

  • Dissolve 2-cyclopropylpyridin-4-ol (1.0 equiv), Alcohol (R-OH) (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF at 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes. Exothermic.

  • Allow to warm to Room Temperature and stir for 12–18 hours.

  • Workup: Concentrate directly.

  • Purification: This reaction generates PPh₃O and hydrazine byproducts.[2] Use a column; if separation is difficult, consider using PS-PPh₃ (Polymer-supported Triphenylphosphine) to filter off the phosphorus byproduct.

References

  • Regioselectivity in Pyridone Alkylation

    • Mechanism & Ag Effect: Chung, N. M., et al. "Regioselective alkylation of 2-pyridones." Journal of Organic Chemistry.
    • Source: (Proxy link to ACS JOC classic principles).

  • Mitsunobu Reaction on Hydroxypyridines

    • Protocol: The application of Mitsunobu conditions to 2- and 4-hydroxypyridines is a standard method to achieve exclusive O-alkyl
    • Source:

  • Cyclopropyl Stability

    • Ring Opening: Cyclopropyl groups are sensitive to acid-catalyzed ring opening, particularly when adjacent to electron-deficient systems or stabilized carboc
    • Source:

  • General 4-Pyridone Chemistry

    • Tautomerism: 4-Hydroxypyridines exist predominantly as 4-pyridones in solution, necessitating specific conditions (like Ag salts) to trap the hydroxy tautomer.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2-Cyclopropylpyridin-4-ol: A Comparative Technical Guide

Executive Summary & Analytical Context 2-Cyclopropylpyridin-4-ol is a critical scaffold in kinase inhibitor development, offering a unique balance of metabolic stability and geometric constraints compared to acyclic alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

2-Cyclopropylpyridin-4-ol is a critical scaffold in kinase inhibitor development, offering a unique balance of metabolic stability and geometric constraints compared to acyclic alkyl analogues.[1] However, its characterization presents a dual challenge:

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic) forms.[2]

  • Cyclopropyl Anisotropy: The cyclopropyl group introduces strong magnetic shielding effects that can be confused with aliphatic impurities if not properly assigned.[1]

This guide compares the NMR performance of this compound across different solvent systems (the "alternatives") and contrasts its spectral signature with its closest structural analogue, 2-isopropylpyridin-4-ol, to provide a definitive assignment protocol.[1]

The Core Comparison: Solvent-Dependent Tautomerism[1][3]

The most critical decision in analyzing 2-cyclopropylpyridin-4-ol is solvent selection.[1] Unlike standard pyridines, this molecule changes its fundamental electronic structure based on the solvation environment.

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][4]
FeatureSystem A: DMSO-d₆ (Recommended) System B: CDCl₃ (Alternative) Scientific Rationale
Dominant Species 2-Cyclopropylpyridin-4(1H)-one Mixture / Pyridin-4-ol Polar aprotic solvents stabilize the dipolar pyridone form via H-bonding.[1]
Exchangeable Proton δ 11.0 – 12.5 ppm (Broad Singlet, NH)Variable / Often invisibleThe NH proton in the pyridone form is acidic and distinct; the OH in CDCl₃ is often broadened into the baseline.
Ring Protons (H3, H5) Shielded (δ 5.8 – 6.2 ppm) Deshielded (δ 6.5 – 7.0 ppm) The loss of full aromaticity in the pyridone ring shields the protons alpha to the carbonyl.
Resolution High (Sharp multiplets)Low (Broadening due to exchange)Fast exchange between tautomers in CDCl₃ often leads to line broadening, obscuring multiplicity.[1]

Expert Insight: For routine purity analysis and lot release, DMSO-d₆ is the superior choice .[1] It locks the tautomer into the Pyridone form, providing sharp, integration-ready signals. CDCl₃ should only be used if investigating lipophilicity or specific binding pocket interactions where the hydroxy-form is relevant.[1]

Structural Diagnosis: Cyclopropyl vs. Isopropyl

To validate the integrity of the cyclopropyl moiety—which is prone to ring-opening under harsh acidic conditions—we compare its signature to the isopropyl analogue (2-isopropylpyridin-4-ol).[1]

Spectral Differentiation Table
MoietyCyclopropyl (Target) Isopropyl (Analogue/Impurity) Diagnostic Key
Methine (CH) δ 1.8 – 2.1 ppm (Multiplet)δ 2.8 – 3.0 ppm (Septet)The cyclopropyl CH is significantly shielded (~1 ppm upfield) compared to isopropyl.[1]
Methyl/Methylene δ 0.7 – 1.1 ppm (Complex multiplets, 4H)δ 1.2 – 1.3 ppm (Doublet, 6H)Cyclopropyl methylene protons appear as two distinct multiplets (cis/trans) due to ring rigidity.[1]
Anisotropy High shielding coneMinimalCyclopropyl protons < 1.0 ppm are diagnostic; Isopropyl methyls never resonate < 1.0 ppm on a pyridine ring.[1]

Detailed 1H NMR Interpretation (in DMSO-d₆)

Compound Form: 2-Cyclopropylpyridin-4(1H)-one (Tautomer A) Frequency: 400 MHz or higher recommended[1]

Signal Assignment Protocol
  • The "Anchor" Signal (NH):

    • Shift: ~11.2 ppm (Broad Singlet, 1H).[1]

    • Note: If D₂O exchange is performed, this signal disappears, confirming it is N-H (or O-H), not C-H.[1]

  • The Aromatic Zone (Pyridone Ring):

    • H-6 (Doublet, J ≈ 7 Hz): ~7.6 ppm.[1] This proton is adjacent to the Nitrogen and is the most deshielded ring proton.

    • H-3 (Doublet, J ≈ 2.5 Hz): ~5.9 ppm.[1] Located between the cyclopropyl group and the carbonyl.

    • H-5 (Doublet of Doublets, J ≈ 7, 2.5 Hz): ~6.0 ppm.[1]

    • Validation: The coupling constant J=7 Hz is characteristic of H5-H6 coupling in 4-pyridones.[1]

  • The Aliphatic Zone (Cyclopropyl):

    • Methine (-CH-): ~1.9 ppm (Multiplet, 1H).[1]

    • Methylene A (cis to ring): ~0.9 – 1.0 ppm (Multiplet, 2H).[1]

    • Methylene B (trans to ring): ~0.7 – 0.9 ppm (Multiplet, 2H).[1]

    • Causality: The magnetic anisotropy of the cyclopropane ring creates a shielding cone, pushing these protons to unusually high fields.[3]

Experimental Protocols

Protocol A: Sample Preparation for Tautomer Locking

Objective: Ensure >95% population of a single tautomer for clear integration.[1]

  • Dryness Check: Ensure the sample is free of residual acids (TFA, HCl).[1] Acid salts will protonate the nitrogen, shifting the equilibrium and chemical shifts.

  • Solvent: Use DMSO-d₆ (99.9% D).[1]

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.

    • Why? High concentrations can induce stacking/aggregation, broadening the NH signal.

  • Temperature: Run at 298 K (25°C) .

    • Troubleshooting: If the NH signal is extremely broad, elevate temperature to 313 K (40°C) to sharpen the peak via faster exchange or reduced viscosity.

Protocol B: Self-Validating Assignment (D₂O Shake)

Objective: Distinguish the NH proton from aromatic impurities.

  • Acquire the standard 1H spectrum in DMSO-d₆.[1]

  • Add 1 drop of D₂O directly to the NMR tube.[1]

  • Shake vigorously and let settle for 2 minutes.

  • Re-acquire the spectrum.[1]

    • Result: The peak at >11 ppm must vanish. The HDO peak at ~3.3 ppm will increase. The aromatic signals may shift slightly (<0.05 ppm) due to isotope effects.

Visualization of Analytical Logic

Diagram 1: Tautomer Identification Workflow

This workflow guides the researcher through solvent selection and signal interpretation to confirm the tautomeric state.

TautomerWorkflow Start Start: 2-Cyclopropylpyridin-4-ol Analysis SolventChoice Select Solvent Start->SolventChoice DMSO DMSO-d6 (Polar) SolventChoice->DMSO CDCl3 CDCl3 (Non-polar) SolventChoice->CDCl3 ResultDMSO Dominant Species: Pyridone (Lactam) DMSO->ResultDMSO ResultCDCl3 Mixture/Equilibrium: Pyridinol + Pyridone CDCl3->ResultCDCl3 SignalCheck Check >11 ppm Region ResultDMSO->SignalCheck OH_Signal Variable/Broad OH or Invisible ResultCDCl3->OH_Signal NH_Signal Broad Singlet (NH) Present SignalCheck->NH_Signal AromaticShift Check H-3/H-5 Shifts NH_Signal->AromaticShift Deshielded > 6.5 ppm (Aromatic Pyridine) OH_Signal->Deshielded Shielded < 6.2 ppm (Loss of Aromaticity) AromaticShift->Shielded

Caption: Decision tree for solvent selection and tautomer identification. Green paths indicate the recommended workflow for clear structural confirmation.

Diagram 2: Cyclopropyl Verification Logic

This diagram illustrates how to distinguish the target cyclopropyl group from common alkyl analogues using specific spectral markers.

CyclopropylLogic Input Aliphatic Signal Analysis (0.5 - 3.0 ppm) CheckHighField Signals < 1.2 ppm? Input->CheckHighField YesHighField Yes: Complex Multiplets (0.7 - 1.1 ppm) CheckHighField->YesHighField Anisotropy Present NoHighField No: Doublet Only (~1.25 ppm) CheckHighField->NoHighField No Anisotropy MethineCheck Check Methine (CH) Shift YesHighField->MethineCheck NoHighField->MethineCheck CycloMethine ~1.8 - 2.1 ppm (Shielded) MethineCheck->CycloMethine IsoMethine ~2.8 - 3.0 ppm (Deshielded) MethineCheck->IsoMethine ConclusionCyclo CONFIRMED: Cyclopropyl Group CycloMethine->ConclusionCyclo ConclusionIso INDICATES: Isopropyl Analogue IsoMethine->ConclusionIso

Caption: Logic flow for distinguishing Cyclopropyl moieties from Isopropyl analogues based on magnetic anisotropy effects.

References

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

  • Reich, H. J. (2020).[1] Structure Determination Using NMR: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison.[1]

  • BenchChem Technical Support. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

  • Baranac-Stojanović, M., et al. (2024).[1][4] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1]

Sources

Comparative

A Comparative Guide to the 13C NMR Spectral Analysis of 2-Cyclopropylpyridin-4-ol

This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyclopropylpyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyclopropylpyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It establishes a comparative framework, grounded in established spectroscopic principles and experimental data from analogous structures, to facilitate the unambiguous structural elucidation of this and related heterocyclic systems. We will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and provide a self-validating methodology for spectral assignment.

The Structural and Electronic Landscape

The 13C NMR spectrum of 2-Cyclopropylpyridin-4-ol is a direct reflection of its unique electronic architecture. The molecule consists of a pyridine ring, an electron-deficient aromatic system, which is electronically perturbed by two key substituents: a cyclopropyl group at the C2 position and a hydroxyl group at the C4 position. Understanding the influence of these groups is fundamental to predicting and interpreting the spectrum.

  • 4-Hydroxyl Group: In solution, 4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. This equilibrium significantly influences the electronic environment of the ring carbons. The oxygen atom's strong electron-donating effect via resonance deshields the directly attached C4, shifting it significantly downfield, while shielding the ortho (C3, C5) and para (C6) positions, moving them upfield.

  • 2-Cyclopropyl Group: The cyclopropyl ring, with its high p-character C-C bonds, acts as a weak electron-donating group. Its primary influence will be on the C2 carbon to which it is attached and, to a lesser extent, the adjacent C3 carbon.

These combined effects result in a predictable, yet distinct, pattern of chemical shifts that allows for the precise assignment of each carbon atom.

Comparative Spectral Analysis

Direct experimental data for 2-Cyclopropylpyridin-4-ol is not widely published. Therefore, a comparative analysis with structurally simpler, well-characterized molecules is the most rigorous approach for spectral prediction and assignment. We will compare our predicted values against experimental data for 4-Hydroxypyridine and 2-Propylpyridine, which serve as excellent models for the individual substituent effects.

Table 1: Comparative 13C NMR Chemical Shift Data (ppm)

Carbon AtomPredicted Shift (ppm) for 2-Cyclopropylpyridin-4-olExperimental Shift (ppm) for 4-Hydroxypyridine[1]Experimental Shift (ppm) for 2-Propylpyridine[2]
Pyridine Ring
C2~162140.5162.1
C3~109116.3121.0
C4~175176.0136.2
C5~115116.3123.1
C6~148140.5149.1
Cyclopropyl Group
C(methine)~16N/AN/A
C(methylene)~9N/AN/A

Predicted values are estimated based on additive substituent effects from the reference compounds. Solvent: DMSO-d6.

A Self-Validating Experimental Protocol

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, where the clarity and consistency of the results, when compared with established principles, confirm the experiment's success.

Methodology: 13C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 15-25 mg of high-purity 2-Cyclopropylpyridin-4-ol.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen for its excellent solvating power for polar, hydroxyl-containing compounds and its distinct solvent peak (δ ≈ 39.5 ppm) which serves as a reliable internal reference.

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Spectrometer Configuration:

    • Utilize a spectrometer with a field strength of at least 400 MHz (for ¹H) to ensure adequate sensitivity and dispersion for ¹³C nuclei (~101 MHz).

    • Tune and match the broadband probe to the ¹³C frequency.

    • Ensure the sample is equilibrated to a stable temperature, typically 298 K (25 °C), to prevent chemical shift drift.

  • Data Acquisition Parameters:

    • Experiment: Standard ¹³C observation with ¹H broadband decoupling (e.g., Bruker's zgpg30).

    • Spectral Width: 0 to 220 ppm. This range comfortably encompasses all expected carbon environments from the highly shielded cyclopropyl carbons to the deshielded pyridone carbon.[3][4]

    • Acquisition Time (AQ): ~1.5 s.

    • Relaxation Delay (D1): 5 s. Causality: A longer delay is crucial for ensuring the full relaxation of quaternary carbons (C2 and C4), which have longer relaxation times. This provides a more quantitatively reliable spectrum, although standard ¹³C NMR is not inherently quantitative.

    • Number of Scans (NS): ≥ 2048 scans. Causality: Due to the low natural abundance of ¹³C (~1.1%), a high number of scans is required to achieve a signal-to-noise ratio sufficient for clear identification of all signals, especially the weaker quaternary carbons.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by careful phasing and baseline correction.

    • Calibrate the chemical shift axis by setting the DMSO-d6 septet to 39.52 ppm.

Visualizing Molecular Structure and Analytical Workflow

Clear visualization is essential for complex data analysis. The following diagrams illustrate the molecule's carbon numbering scheme and the logical workflow for spectral interpretation.

Caption: Structure and numbering of 2-Cyclopropylpyridin-4-ol.

workflow cluster_exp Experimental cluster_ana Analysis & Assignment cluster_val Validation prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc predict Predict Shifts (Substituent Effects) proc->predict compare Compare with Analogues (Table 1) predict->compare assign Assign Signals compare->assign dept DEPT-135/90 (CH, CH2, CH3 multiplicity) assign->dept hsqc 2D HSQC (¹H-¹³C one-bond correlation) dept->hsqc hmbc 2D HMBC (¹H-¹³C long-range correlation) hsqc->hmbc final final hmbc->final Final Structure Confirmation

Caption: Workflow for spectral analysis and validation.

In-Depth Spectral Interpretation

Based on the comparative data and established principles, we can assign the expected signals with a high degree of confidence:

  • C4 (δ ≈ 175 ppm): This quaternary carbon, directly bonded to oxygen and part of the pyridone tautomer, is the most deshielded carbon and will appear furthest downfield.[1] Its low intensity is characteristic of a quaternary carbon.

  • C2 (δ ≈ 162 ppm): As a quaternary carbon adjacent to the ring nitrogen and substituted with the cyclopropyl group, C2 is also significantly deshielded. Its chemical shift is expected to be very similar to the corresponding carbon in 2-propylpyridine.[2]

  • C6 (δ ≈ 148 ppm): This methine (CH) carbon is adjacent to the nitrogen, leading to a downfield shift, but it is also para to the electron-donating hydroxyl group, which provides a slight shielding effect compared to an unsubstituted C6.

  • C5 (δ ≈ 115 ppm): This methine (CH) carbon is ortho to the C4-OH group, experiencing strong shielding. It is expected to be the most upfield of the pyridine ring carbons.

  • C3 (δ ≈ 109 ppm): Also ortho to the C4-OH, the C3 methine (CH) carbon is strongly shielded. Its proximity to the C2-cyclopropyl substituent may cause a slight deviation from the C5 shift.

  • Cyclopropyl C(methine) (δ ≈ 16 ppm): The cyclopropyl methine carbon, being attached to the aromatic ring, will be the most deshielded of the aliphatic carbons.

  • Cyclopropyl C(methylene) (δ ≈ 9 ppm): The two equivalent methylene carbons of the cyclopropyl ring are highly shielded due to ring strain and will appear far upfield, a diagnostic feature of this moiety.[5][6][7]

To confirm these assignments, 2D NMR experiments such as HSQC and HMBC are indispensable. An HSQC experiment would correlate the proton signals directly to their attached carbons, while an HMBC would reveal 2- and 3-bond correlations, definitively linking the cyclopropyl protons to C2 and C3, and the pyridine protons to their neighboring carbons, thus validating the entire structural assignment.

References

  • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Source: Defense Technical Information Center. URL: [Link]

  • Title: Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Source: MDPI. URL: [Link]

  • Title: Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Source: Wired Chemist. URL: [Link]

  • Title: 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts. Source: Doc Brown's Chemistry. URL: [Link]

  • Title: chemical shift of functional groups in 13C NMR spectroscopy. Source: YouTube. URL: [Link]

  • Title: 13 C NMR Chemical Shifts. Source: Oregon State University. URL: [Link]

  • Title: Characteristics of ¹³C NMR Spectroscopy. Source: Chemistry LibreTexts. URL: [Link]

Sources

Validation

Mechanistic Causality: Why 2-Cyclopropylpyridin-4-ol Fragments the Way It Does

An in-depth structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is the cornerstone of modern drug development. As a Senior Application Scientist, I frequently encounter heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is the cornerstone of modern drug development. As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that present unique analytical challenges. 2-Cyclopropylpyridin-4-ol (Molecular Formula: C8H9NO, Monoisotopic Mass: 135.0684 Da) is one such compound. Its dual structural features—a tautomeric pyridin-4-ol core and a highly strained cyclopropyl ring—make its mass spectrometry (MS) fragmentation highly dependent on the ionization technique employed.

This guide provides an objective, data-driven comparison of the two gold-standard techniques for analyzing this compound: Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Electron Ionization Mass Spectrometry (GC-EI-MS) . By understanding the mechanistic causality behind its fragmentation, researchers can optimize their workflows for metabolite identification, synthetic quality control, and pharmacokinetic profiling.

To optimize an MS workflow, one must first understand the intrinsic chemical reactivity of the molecule in the gas phase.

  • The Pyridinol-Pyridone Tautomerism: 2-Cyclopropylpyridin-4-ol exists in an equilibrium with its tautomer, 2-cyclopropylpyridin-4-one. Under both collision-induced dissociation (CID) and electron ionization, this core characteristically expels carbon monoxide (CO, -28 Da)[1]. This is a highly favorable thermodynamic pathway that results in a contracted, stabilized ring system (1).

  • The Cyclopropyl Strain: The three-membered cyclopropyl ring possesses significant angular strain. When subjected to high-energy environments (like a 70 eV EI source), it is prone to radical cleavage (loss of a cyclopropyl radical, -41 Da). Under softer CID conditions, it tends to undergo ring-opening or expulsion of neutral alkenes (2)[2].

The divergence in these pathways based on the ionization method is visualized below.

MS_Pathways M_ESI ESI-MS/MS Precursor [M+H]+ m/z 136.076 Frag_CO_ESI [M+H-CO]+ m/z 108.081 M_ESI->Frag_CO_ESI CID (-28 Da) Pyridone Contraction Frag_Ring_ESI [M+H-C3H6]+ m/z 94.044 M_ESI->Frag_Ring_ESI CID (-42 Da) Neutral Alkene Loss M_EI EI-MS Precursor M+• m/z 135.068 Frag_CO_EI [M-CO]+• m/z 107.073 M_EI->Frag_CO_EI 70 eV (-28 Da) Alpha-Cleavage Frag_Ring_EI [M-C3H5]+ m/z 94.065 M_EI->Frag_Ring_EI 70 eV (-41 Da) Radical Loss

Divergent MS fragmentation pathways of 2-Cyclopropylpyridin-4-ol via ESI and EI.

Quantitative Performance Comparison

When selecting an analytical platform for 2-Cyclopropylpyridin-4-ol, the choice between ESI and EI dictates the type of data you will acquire. ESI yields the protonated adduct at m/z 136.0757 (3)[3], making it ideal for high-resolution quantitative tracking. Conversely, EI provides a highly reproducible, complex fragmentation fingerprint ideal for structural verification against libraries.

Analytical FeatureLC-ESI-HRMS/MS (e.g., Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Mechanism Soft Ionization (~3.0 kV capillary)Hard Ionization (70 eV electron beam)
Primary Precursor Ion [M+H]+ m/z 136.0757M+• m/z 135.0684
Dominant Fragmentation Loss of CO (-28 Da)

m/z 108.081
Loss of CO (-28 Da)

m/z 107.073
Secondary Fragmentation Neutral alkene loss (even-electron)Cyclopropyl radical loss (odd-electron)
Sample Prep Requirement Minimal (Dilute & Shoot)Derivatization highly recommended
Primary Application Pharmacokinetics, Metabolite IDSynthetic Purity, Byproduct ID

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality explanations and feedback loops to guarantee data reliability.

Protocol A: LC-ESI-HRMS/MS Workflow (Metabolite & PK Analysis)

This protocol is optimized to preserve the molecular ion while generating diagnostic CID fragments.

  • Step 1: Sample Preparation. Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, actively driving the equilibrium in the droplet toward the [M+H]+ species, thereby maximizing ionization efficiency in positive mode.

  • Step 2: System Suitability & Mass Calibration. Inject a solvent blank, followed by a known calibration standard (e.g., Leucine Enkephalin).

    • Validation Loop: Verify that the background is free of m/z 136 interferences. Ensure the mass accuracy of the calibrant is

      
       ppm. If 
      
      
      
      ppm, halt the sequence and perform a TOF recalibration.
  • Step 3: Chromatographic Separation. Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Step 4: MS/MS Acquisition. Operate in Positive ESI mode. Set the precursor isolation window to 1.0 m/z centered at 136.076. Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV.

    • Causality: Ramping the collision energy ensures that both the fragile cyclopropyl ring-opening (low energy) and the stable pyridinol CO expulsion (high energy) are captured in a single composite MS/MS spectrum.

Protocol B: GC-EI-MS Workflow (Synthetic Quality Control)

This protocol is optimized for volatility and library-matchable fragmentation.

  • Step 1: Derivatization Strategy. React 1 mg of 2-Cyclopropylpyridin-4-ol with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: The free hydroxyl group on the pyridin-4-ol core causes severe peak tailing and thermal degradation via hydrogen bonding with active silanol sites on the GC column. Derivatization converts the -OH to a highly volatile -O-TMS ether (yielding a precursor of m/z 207).

  • Step 2: System Suitability & Tuning. Perform an autotune using PFTBA (Perfluorotributylamine).

    • Validation Loop: Confirm that the relative abundances of m/z 69, 219, and 502 meet the manufacturer's specifications (typically 100%, >35%, >1%, respectively). Check for m/z 18 and 28 to ensure there are no system leaks (H2O/N2).

  • Step 3: Chromatographic Separation. Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Step 4: Data Validation. Analyze the EI spectrum at 70 eV.

    • Validation Loop: Monitor the derivatized precursor mass (m/z 207). If the underivatized peak (m/z 135) exceeds 5% relative abundance in the chromatogram, the derivatization reaction was incomplete. Discard the vial, add fresh BSTFA/TMCS, and re-incubate.

References

  • PubChemLite - 2-cyclopropylpyridin-4-ol (C8H9NO). Université du Luxembourg.
  • Exploratory Analysis of Crude Oil Thermal Evolution by Ultra-High-Resolution Mass Spectrometry. Energy & Fuels - ACS Publications.
  • 5-Cyclopropylpyridin-3-amine;hydrochloride | 2445792-89-0. Benchchem.

Sources

Comparative

HPLC Method Development for 2-Cyclopropylpyridin-4-ol Purity: A Comparative Guide to Column Chemistries

Executive Summary The quantification and purity analysis of functionalized pyridine derivatives, such as 2-Cyclopropylpyridin-4-ol (CAS: 1159814-16-0), present unique chromatographic challenges. This compound is highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of functionalized pyridine derivatives, such as 2-Cyclopropylpyridin-4-ol (CAS: 1159814-16-0), present unique chromatographic challenges. This compound is highly polar, amphoteric, and exists in a tautomeric equilibrium (pyridinol


 pyridone). Consequently, traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention (

) and severe peak tailing due to secondary interactions with residual silanols on the stationary phase [1].

This guide objectively compares three distinct chromatographic strategies—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing experimental data, mechanistic causality, and self-validating protocols to establish a robust purity method compliant with USP


 guidelines [2].

Mechanistic Rationale & Method Development Logic

To develop a stability-indicating or purity method, we must first understand the analyte's physicochemical behavior. 2-Cyclopropylpyridin-4-ol possesses a basic pyridine nitrogen (pKa


 5.2) and a hydroxyl group that can act as both a hydrogen bond donor and acceptor.
  • The RPLC Failure Mode: In standard RPLC, the highly polar nature of the molecule causes it to elute near the void volume. Furthermore, the basic nitrogen interacts electrostatically with ionized, unshielded silanols (pKa

    
     3.5–4.5) on the silica support, causing severe peak tailing.
    
  • The HILIC Advantage: HILIC operates via a radically different mechanism. By using a highly organic mobile phase (>70% Acetonitrile), a water-enriched layer forms on the polar stationary phase. The polar 2-Cyclopropylpyridin-4-ol partitions into this aqueous layer, drastically increasing retention and improving peak symmetry [3].

MethodLogic Analyte 2-Cyclopropylpyridin-4-ol (Polar, Amphoteric) C18 Standard C18 RPLC (Hydrophobic) Analyte->C18 Low Affinity PolarRP Polar-Embedded RPLC (Shielded Silanols) Analyte->PolarRP H-Bonding HILIC HILIC Mode (Aqueous Partitioning) Analyte->HILIC High Affinity Fail Poor Retention (k' < 1) Severe Tailing C18->Fail Moderate Moderate Retention Improved Symmetry PolarRP->Moderate Success Strong Retention (k' > 3) Excellent Symmetry HILIC->Success

Fig 1: Mechanistic interaction pathways dictating chromatographic performance for polar pyridines.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability testing (SST) as mandated by modern pharmacopeial standards [2].

Materials and Reagents
  • Analyte: 2-Cyclopropylpyridin-4-ol standard (≥98% purity).

  • Mock Impurity: 2-Cyclopropylpyridine (used to calculate resolution,

    
    ).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium formate (10 mM, adjusted to pH 3.0 with formic acid for RPLC; unadjusted pH ~6.8 for HILIC).

Step-by-Step Methodology
  • Standard Preparation: Dissolve 10 mg of 2-Cyclopropylpyridin-4-ol in 10 mL of the respective initial mobile phase to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting).

  • System Equilibration: Purge the HPLC system and equilibrate the selected column with the mobile phase for at least 20 column volumes (CV). For HILIC, extend equilibration to 40 CV. Causality: HILIC requires extended equilibration to establish the stable water-enriched partition layer on the silica surface [3].

  • System Suitability Testing (SST): Inject the working standard 5 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

      
       2.0%; Tailing factor (
      
      
      
      )
      
      
      1.5; Theoretical plates (
      
      
      )
      
      
      5000.
  • Gradient/Isocratic Execution: Run the specific method conditions outlined in the comparative data section below.

  • Wash and Storage: Flush columns with 50:50 Water:ACN (no buffer) before storing in 100% organic solvent.

Comparative Performance Data

We evaluated three distinct column chemistries to determine the optimal environment for 2-Cyclopropylpyridin-4-ol purity analysis.

Table 1: Column Specifications and Method Conditions
ParameterStandard C18Polar-Embedded C18HILIC (Amide Bonded)
Column Chemistry Octadecylsilane (Endcapped)Alkyl-amide embedded C18Cross-linked Amide on Silica
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM NH₄Formate (pH 3.0)10 mM NH₄Formate (pH 3.0)10 mM NH₄Formate (pH 6.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (95% A / 5% B)Isocratic (95% A / 5% B)Isocratic (10% A / 90% B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Table 2: Chromatographic Results & System Suitability Metrics
MetricStandard C18Polar-Embedded C18HILIC (Amide)
Retention Factor (

)
0.6 (Fail)1.8 (Pass)4.5 (Optimal)
Tailing Factor (

)
2.8 (Severe Tailing)1.35 (Acceptable)1.05 (Excellent)
Theoretical Plates (

)
2,1008,50014,200
Resolution (

)
*
0.82.14.8
Conclusion Not recommendedViable for routine useBest-in-class performance

*Resolution calculated against the structurally similar impurity, 2-Cyclopropylpyridine.

Discussion & Analytical Insights

Why Standard C18 Fails

The data in Table 2 clearly demonstrates that a standard C18 column is inadequate for 2-Cyclopropylpyridin-4-ol. Despite utilizing a highly aqueous mobile phase (95% buffer) to force hydrophobic retention, the retention factor (


) falls below the USP recommended minimum of 1.0. Furthermore, the tailing factor of 2.8 indicates severe secondary interactions. At pH 3.0, the pyridine nitrogen is fully protonated (cationic), which aggressively interacts with any un-endcapped, ionized silanols [1].
The Polar-Embedded Compromise

The Polar-Embedded C18 column introduces an amide or carbamate group into the alkyl chain near the silica surface. This functional group acts as an internal shield, preventing the protonated pyridine from interacting with the underlying silanols. This is reflected in the vastly improved tailing factor (


) and acceptable resolution (

). This column is a viable choice if the laboratory is restricted to RPLC instrumentation and solvents.
The HILIC Superiority

HILIC provides the most robust and orthogonal approach. By utilizing 90% Acetonitrile, the bulk mobile phase is non-polar, while a stagnant, water-rich layer forms on the Amide stationary phase. 2-Cyclopropylpyridin-4-ol, being highly polar, partitions deeply into this aqueous layer. This results in excellent retention (


) and near-perfect peak symmetry (

). Furthermore, the high organic content of the HILIC mobile phase significantly lowers backpressure and enhances electrospray ionization (ESI) efficiency if the method is transferred to LC-MS [3].

HILIC_Mechanism Mobile Bulk Mobile Phase (90% Acetonitrile) Analyte 2-Cyclopropylpyridin-4-ol Mobile->Analyte Analyte travels WaterLayer Water-Enriched Layer (Partitioning Zone) Analyte->WaterLayer Partitions into polar layer Stationary Amide Bonded Silica (Stationary Phase) WaterLayer->Stationary H-Bonding & Dipole Interactions

Fig 2: Mechanism of HILIC retention for 2-Cyclopropylpyridin-4-ol via aqueous layer partitioning.

Conclusion

For the purity analysis of 2-Cyclopropylpyridin-4-ol, traditional C18 columns should be avoided due to insufficient retention and severe peak tailing. While Polar-Embedded C18 columns offer a functional RPLC alternative, HILIC (specifically Amide-bonded phases) provides the optimal chromatographic environment . HILIC delivers superior retention, exceptional peak symmetry, and high resolution from related impurities, making it the most reliable choice for a validated, stability-indicating HPLC method.

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography Helix Chromatography [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies[Link]

Validation

IR spectroscopy characteristic peaks of 2-Cyclopropylpyridin-4-ol

As a Senior Application Scientist, the structural elucidation of heterocyclic compounds requires moving beyond basic peak matching to understanding the underlying physical chemistry. When analyzing 2-Cyclopropylpyridin-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of heterocyclic compounds requires moving beyond basic peak matching to understanding the underlying physical chemistry. When analyzing 2-Cyclopropylpyridin-4-ol , we are not merely looking at a static structure; we are observing a dynamic tautomeric system influenced by solid-state intermolecular forces and unique ring-strain orbital mechanics.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy characteristics of 2-Cyclopropylpyridin-4-ol, contrasting it with structural alternatives to highlight its unique spectral signature.

Mechanistic Causality in IR Spectroscopy

To accurately interpret the IR spectrum of 2-Cyclopropylpyridin-4-ol, two critical physicochemical phenomena must be understood: tautomerism and ring strain.

The Tautomeric Equilibrium: Why the O-H Stretch is Missing

In the gas phase or non-polar solvents, 4-hydroxypyridines exist predominantly in the enol (hydroxy) form[1]. However, IR spectroscopy is typically performed on solid-state samples (via ATR or KBr pellets). In the solid state, efficient solvation is absent, and the molecules form a highly stable dimeric structure held together by strong intermolecular hydrogen bonds (C=O···H–N)[1].

Consequently, the solid-state IR spectrum of 2-Cyclopropylpyridin-4-ol will not show a sharp, isolated free O-H stretch at ~3600 cm⁻¹. Instead, the keto (4-pyridone) tautomer dominates[2]. This results in:

  • A strong C=O stretching band appearing around 1630–1650 cm⁻¹[1].

  • A massive, broad N-H / O-H hydrogen-bonding envelope spanning from 3000 cm⁻¹ down to 2200 cm⁻¹[1].

Cyclopropyl Ring Strain: The Walsh Orbital Effect

The cyclopropyl group introduces a highly specific diagnostic feature. Due to the unfavored 60° bond angles, the ring C-C bonds undergo rehybridization, utilizing bent bonds with high p-character (sp⁵-like)[3]. To compensate, the exocyclic C-H bonds gain higher s-character (sp²-like)[3].

This increased s-character strengthens the C-H bond, requiring more energy to vibrate. As a result, the cyclopropyl C-H stretch is shifted to unusually high frequencies (>3000 cm⁻¹) , typically appearing around 3080 cm⁻¹[4]. This perfectly differentiates it from standard aliphatic chains. Additionally, the ring exhibits a characteristic "breathing" or deformation mode near 1020 cm⁻¹[4].

Logical Workflow of Spectral Features

The following diagram illustrates how the physical state and structural strain of 2-Cyclopropylpyridin-4-ol dictate its final IR spectral output.

IR_Analysis_Workflow Start Solid 2-Cyclopropylpyridin-4-ol (Tautomeric Mixture) H_Bond Intermolecular H-Bonding (Solid State Matrix) Start->H_Bond Strain Cyclopropyl Ring Strain (Walsh Orbitals) Start->Strain Pyridone Dominant 4-Pyridone Tautomer H_Bond->Pyridone Peak1 Broad N-H/O-H Band (3000 - 2200 cm⁻¹) Pyridone->Peak1 Peak2 Strong C=O Stretch (~1630 - 1650 cm⁻¹) Pyridone->Peak2 Peak3 High-Frequency C-H Stretch (~3080 cm⁻¹) Strain->Peak3 Peak4 Ring Deformation Mode (~1020 cm⁻¹) Strain->Peak4

Figure 1: Mechanistic origin of key IR spectral features in 2-Cyclopropylpyridin-4-ol.

Comparative Spectral Analysis

To objectively validate the identity of 2-Cyclopropylpyridin-4-ol[5], we must compare its spectral performance against two structural alternatives:

  • 4-Hydroxypyridine: Lacks the cyclopropyl group, serving as a baseline for the pyridone core[2].

  • 2-Methylpyridin-4-ol: Replaces the strained cyclopropyl ring with a standard, unstrained aliphatic methyl group.

Functional Group / Feature2-Cyclopropylpyridin-4-olAlternative 1: 4-HydroxypyridineAlternative 2: 2-Methylpyridin-4-olDiagnostic Significance
Solid-State Tautomer 4-Pyridone dominant4-Pyridone dominant4-Pyridone dominantConfirms baseline heterocyclic behavior.
Aliphatic C-H Stretch ~3080 - 3000 cm⁻¹ None~2960 - 2850 cm⁻¹Primary differentiator. Isolates the strained sp²-like cyclopropyl C-H bonds from standard sp³ methyl bonds.
H-Bonding Envelope Broad, 3000 - 2200 cm⁻¹Broad, 3000 - 2200 cm⁻¹Broad, 3000 - 2200 cm⁻¹Indicates strong intermolecular dimeric pairing.
Carbonyl (C=O) Stretch ~1630 - 1650 cm⁻¹~1630 - 1650 cm⁻¹~1630 - 1650 cm⁻¹Validates the keto-tautomer shift in the solid state.
Ring Deformation ~1020 cm⁻¹ NoneNoneSecondary differentiator. Confirms cyclopropyl "breathing" mode.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity, reproducible data that captures the native solid-state hydrogen bonding network, Attenuated Total Reflectance (ATR) FTIR is prioritized over KBr pellet preparation. KBr is hygroscopic and its absorbed water can obscure the critical 3000–2200 cm⁻¹ tautomeric envelope.

Equipment: FTIR Spectrometer equipped with a Diamond ATR accessory.

Step-by-Step Methodology:

  • Crystal Decontamination: Clean the diamond ATR crystal and the anvil using a lint-free wipe saturated with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition (Self-Validation Step 1): Record a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. This step dynamically subtracts ambient atmospheric H₂O and CO₂ from the final data.

  • Sample Application: Deposit approximately 1–2 mg of solid 2-Cyclopropylpyridin-4-ol directly onto the center of the diamond crystal. Ensure the crystal is fully covered, but do not over-pile the powder.

  • Pressure Application (Self-Validation Step 2): Lower the ATR anvil onto the sample. Apply consistent pressure until the instrument's torque-limiting clutch engages. Causality: Intimate optical contact between the sample and the crystal is required for the evanescent wave to penetrate the sample; insufficient pressure leads to artificially weak peaks.

  • Data Acquisition: Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing: Apply an ATR correction algorithm via the spectrometer software. Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes the peak intensities, allowing direct comparison to standard transmission spectra databases.

  • Verification: Confirm the presence of the >3000 cm⁻¹ C-H stretch and the ~1630 cm⁻¹ C=O stretch to validate the cyclopropyl-pyridone structure.

References

1.1 - RSC Publishing. 2.4 - Benchchem. 3.2 - PubChem (NIH). 4. 3 - Wikipedia. 5. 5 - PubChemLite.

Sources

Comparative

Comparative Reactivity Guide: 2-Cyclopropyl vs. 2-Isopropyl Pyridin-4-ol in Synthetic and Medicinal Chemistry

As a Senior Application Scientist, selecting the right building block is rarely just about structural aesthetics; it is an exercise in predicting and controlling molecular reactivity. While 2-cyclopropylpyridin-4-ol and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building block is rarely just about structural aesthetics; it is an exercise in predicting and controlling molecular reactivity. While 2-cyclopropylpyridin-4-ol and 2-isopropylpyridin-4-ol share the same tautomeric heterocyclic core, the choice between a cyclopropyl and an isopropyl substituent at the C2 position fundamentally dictates the molecule's steric environment, electronic density, and downstream metabolic stability.

This guide objectively compares these two scaffolds, providing the mechanistic causality behind their divergent reactivity and self-validating protocols for your synthetic workflows.

Structural and Electronic Profiling

To understand how these molecules react, we must first deconstruct the physical and electronic nature of their C2 substituents. Both compounds exist in a dynamic tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms. In polar solvents, the highly polar pyridone tautomer is energetically favored[1]. However, the substituent at C2 drastically alters how this core interacts with reagents.

Steric Bulk and Conformational Space

The isopropyl group (A-value ~2.15 kcal/mol) is sterically demanding. Its freely rotating methyl groups create a dynamic, cone-like steric shield that heavily obscures the adjacent N1 and C3 positions. Conversely, the cyclopropyl group (A-value ~1.14 kcal/mol) is a rigid, planar ring. Because its carbon atoms are pinned back into a 60° internal angle, it projects significantly less steric bulk over the adjacent heteroatom and ring carbons[2].

Electronic Effects: Walsh Orbitals vs. Hyperconjugation

The internal C–C bonds of the cyclopropyl ring possess unusually high p-character. This allows their Walsh orbitals to overlap and conjugate directly with the adjacent pyridine π-system[2]. Consequently, the cyclopropyl group acts as a potent electron-donating group (EDG) via conjugation, significantly enriching the electron density of the pyridine ring[3]. The isopropyl group, lacking these orbitals, relies on standard inductive effects and weaker hyperconjugation, making it a less effective EDG.

Comparative Reactivity Workflows

Workflow A: Divergent N- vs. O-Alkylation Dynamics

Pyridin-4-ones are classic ambident nucleophiles. While the alkylation of their alkali metal salts generally favors N-alkylation due to the higher charge density on the nitrogen, this intrinsic preference is highly sensitive to steric hindrance at the adjacent C2 position[4].

  • 2-Cyclopropylpyridin-4-ol: The low steric profile of the cyclopropyl ring allows electrophiles unhindered access to the nitrogen. Alkylation under basic conditions yields predominantly N-alkylated products (1-alkyl-2-cyclopropylpyridin-4(1H)-ones).

  • 2-Isopropylpyridin-4-ol: The bulky, rotating isopropyl group severely clashes with incoming electrophiles at the N1 position. This steric blockade forces the electrophile to react at the less hindered oxygen atom, yielding predominantly O-alkylated products (4-alkoxy-2-isopropylpyridines).

Alkylation A 2-Alkylpyridin-4-ol (Enol Form) B 2-Alkylpyridin-4(1H)-one (Keto Form) A->B Tautomerism C Ambident Anion (Base Promoted) A->C Base B->C Base (e.g., K2CO3) D N-Alkylation (Favored for Cyclopropyl) C->D Low Steric Bulk (Cyclopropyl) E O-Alkylation (Favored for Isopropyl) C->E High Steric Bulk (Isopropyl)

Figure 1: Divergent N- vs O-alkylation pathways driven by C2-substituent steric bulk.

Workflow B: Electrophilic Aromatic Substitution (Halogenation)

The electron-donating nature of the cyclopropyl group accelerates electrophilic aromatic substitution (EAS) compared to the isopropyl analog[3]. Furthermore, the regioselectivity of halogenation (e.g., bromination with NBS) is dictated by the C2 group's sterics. Halogenation of 2-isopropylpyridin-4-ol is strongly directed to the C5 position because the C3 position is sterically blocked. In contrast, 2-cyclopropylpyridin-4-ol undergoes faster halogenation and readily yields C3/C5 mixtures or di-halogenated products due to the lack of steric shielding.

EAS Start 2-Alkylpyridin-4-one Cyclo 2-Cyclopropyl (Strong EDG, Low Sterics) Start->Cyclo Iso 2-Isopropyl (Weak EDG, High Sterics) Start->Iso Fast Fast Halogenation (C3 & C5 positions) Cyclo->Fast Walsh Orbital Conjugation Slow Slower, C5-Selective Halogenation Iso->Slow C3 Steric Shielding

Figure 2: Impact of C2-substituents on EAS kinetics and regioselectivity.

Application in Drug Development: Metabolic Stability

When transitioning these building blocks into in vivo studies, metabolic stability becomes the primary selection criteria. The tertiary C–H bond of the isopropyl group is a well-documented metabolic liability. It is highly susceptible to cytochrome P450-mediated oxidation, which rapidly converts it into a tertiary alcohol, leading to high clearance rates. The cyclopropyl ring elegantly bypasses this issue. Due to the high ring strain, its C–H bonds possess greater s-character. This makes them shorter, stronger, and significantly more resistant to oxidative metabolism, effectively "locking" the lipophilic pocket without the metabolic penalty[2].

Quantitative Data Summary

Property / Reactivity Metric2-Cyclopropylpyridin-4-ol2-Isopropylpyridin-4-olCausality
Steric A-Value (kcal/mol) ~1.14 (Planar, rigid)~2.15 (Bulky, rotating)Ring strain vs. free sp3 rotation.
Electronic Effect Strong EDGWeak EDGWalsh orbital conjugation vs. hyperconjugation.
Preferred Alkylation Site N-AlkylationO-AlkylationIsopropyl sterically shields the N1 position.
Halogenation Regioselectivity C3 / C5 mixtureHighly C5 selectiveIsopropyl blocks electrophile access to C3.
Metabolic Liability (CYP450) LowHighSusceptibility of the isopropyl tertiary C-H bond.

Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic execution, the following protocols include built-in validation checkpoints.

Protocol 1: Divergent Alkylation (N- vs. O-Alkylation)

Objective: Alkylate the pyridinol core using benzyl bromide.

  • Deprotonation: Dissolve the chosen 2-alkylpyridin-4-ol (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 eq). Stir at 60 °C for 30 minutes.

    • Validation Check: The suspension will undergo a subtle color change (often turning slightly yellow) as the ambident anion forms.

  • Alkylation: Dropwise add benzyl bromide (1.1 eq). Stir at 60 °C for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup & NMR Validation (Critical): Quench with water, extract with EtOAc, dry, and concentrate. Run a crude ¹H NMR (CDCl₃) to validate regioselectivity before purification:

    • If N-alkylated (Cyclopropyl favored): The benzylic -CH₂- protons will appear upfield at ~4.8–5.0 ppm .

    • If O-alkylated (Isopropyl favored): The benzylic -CH₂- protons will appear downfield at ~5.1–5.4 ppm due to the direct attachment to oxygen.

Protocol 2: Regioselective Bromination

Objective: Mono-brominate the pyridine ring.

  • Reaction: Dissolve the 2-alkylpyridin-4-ol (1.0 eq) in acetonitrile (0.1 M). Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions. Allow to warm to room temperature over 2 hours.

  • LCMS Validation: Sample the reaction. Look for the characteristic M and M+2 isotope pattern (1:1 ratio) indicating successful mono-bromination.

  • Regiochemical NMR Validation (Critical): After standard aqueous workup and isolation, run a ¹H NMR to confirm the site of bromination based on proton-proton coupling (

    
    ):
    
    • C5-Bromination (Expected for Isopropyl): The remaining protons are at C3 and C6. Because they are para to each other, they will appear as two singlets (

      
       < 1 Hz).
      
    • C3-Bromination: The remaining protons are at C5 and C6. Because they are ortho to each other, they will appear as two doublets with a large coupling constant (

      
       ≈ 5–7 Hz).
      

References

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Docentes FCT NOVA URL:[Link][3]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL:[Link][2]

  • Alkylation of salts of pyridinols, quinolinols and isoquinolinols Source: ConnectSci (Australian Journal of Chemistry) URL:[Link][4]

Sources

Validation

Bioactivity Profile &amp; SAR Evaluation: 2-Cyclopropylpyridin-4-ol Scaffolds

Executive Summary 2-Cyclopropylpyridin-4-ol (and its tautomer 2-cyclopropyl-4-pyridone) represents a privileged scaffold in modern medicinal chemistry, particularly for kinase inhibitors , iron chelators , and antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylpyridin-4-ol (and its tautomer 2-cyclopropyl-4-pyridone) represents a privileged scaffold in modern medicinal chemistry, particularly for kinase inhibitors , iron chelators , and antimicrobial agents . This guide evaluates the scaffold's performance against its primary structural alternatives: the metabolically labile 2-Isopropyl analog and the less potent 2-Methyl analog.

Key Findings:

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for the isopropyl group but significantly reduces oxidative liability by eliminating the susceptible methine C-H bond.

  • Potency: In kinase domains (e.g., VEGFR-2, p38 MAP), the cyclopropyl moiety provides a rigid hydrophobic fill, often matching or exceeding the potency of flexible alkyl chains.

  • Physicochemical Profile: It offers a lower logP compared to isopropyl and tert-butyl groups, enhancing aqueous solubility without sacrificing lipophilic binding interactions.

Comparative Technical Analysis

The following table contrasts the 2-cyclopropyl scaffold with its direct medicinal chemistry competitors.

Table 1: Structural & Bioactivity Comparison
Feature2-Cyclopropylpyridin-4-ol 2-Isopropylpyridin-4-ol 2-Methylpyridin-4-ol
Structure Rigid, strained ring (

-like character)
Flexible, branched alkylSmall, truncated alkyl
Metabolic Stability High (Resists CYP450 oxidation)Low (Benzylic/Tertiary H is a metabolic hotspot)Moderate (Susceptible to benzylic oxidation)
Lipophilicity (LogP) Moderate (~1.14

-value)
High (~1.53

-value)
Low (Hydrophilic)
Kinase Potency High (Rigid fit in hydrophobic pockets)High (Good fit, but entropic penalty)Low (Insufficient hydrophobic contact)
Solubility Improved vs. IsopropylPoor (Lipophilicity limited)Excellent
Primary Application Lead Optimization (ADME fix)Initial Hit FindingFragment Screening / Iron Chelation

Analyst Note: The "Cyclopropyl Advantage" is derived from the "Thorpe-Ingold Effect" (rigidification) and the prevention of metabolic N-dealkylation or side-chain oxidation.

Mechanism of Action & Signaling Pathways

Kinase Inhibition (VEGFR-2 / p38 MAPK Model)

In kinase inhibitors, the pyridin-4-ol/pyridone motif often serves as a hinge binder , forming hydrogen bonds with the kinase backbone (e.g., ATP binding site). The 2-cyclopropyl group is positioned to occupy the hydrophobic gatekeeper pocket or the solvent-exposed front pocket .

  • Binding Mode: The lactam (pyridone) tautomer functions as a donor-acceptor pair for the hinge region.

  • Cyclopropyl Role: It displaces water molecules from the hydrophobic pocket, gaining entropy-driven potency while avoiding the steric clash sometimes seen with larger tert-butyl groups.

Iron Chelation (Siderophore Mimicry)

As an analog of Deferiprone , the 2-cyclopropyl derivative acts as a bidentate ligand for Fe(III).

  • Stoichiometry: Forms stable 3:1 complexes (Ligand:Iron) at physiological pH.

  • Advantage: The cyclopropyl group increases membrane permeability (lipophilicity) compared to the methyl analog, potentially enhancing intracellular iron scavenging.

Visualization of Signaling & Workflow

The following diagram illustrates the dual-pathway utility of this scaffold.

BioactivityPathways Scaffold 2-Cyclopropylpyridin-4-ol (Scaffold) Kinase Kinase Domain (VEGFR-2 / p38) Scaffold->Kinase Target 1 Iron Free Iron Pool (Fe3+) Scaffold->Iron Target 2 Hinge Hinge Region (H-Bonding) Kinase->Hinge Pyridone Motif Pocket Hydrophobic Pocket (Cyclopropyl Fit) Kinase->Pocket Cyclopropyl Group Inhibition Signal Blockade (Anti-Angiogenesis) Hinge->Inhibition Pocket->Inhibition Complex Octahedral Complex (FeL3) Iron->Complex Bidentate Chelation Excretion Renal Excretion (Detoxification) Complex->Excretion

Caption: Dual mechanism of action showing Kinase Inhibition (via hydrophobic pocket filling) and Iron Chelation (via bidentate coordination).

Experimental Protocols

Synthesis: One-Pot Cyclocondensation

This protocol describes the synthesis of the 2-cyclopropyl-4-pyridone scaffold, adapted from standard enaminone cyclization methods (e.g., J. Org. Chem. procedures).

Reagents:

  • Ethyl cyclopropanecarboxylate

  • 4-Methoxy-3-buten-2-one (or equivalent enaminone precursor)

  • Ammonia (aq) or Ammonium Acetate

  • Solvent: Ethanol or Toluene

Step-by-Step Protocol:

  • Activation: React ethyl cyclopropanecarboxylate with an activated enol ether or enaminone under basic conditions (NaOEt) to form the 1,3-diketone intermediate.

  • Cyclization: Add Ammonium Acetate (5 eq) to the intermediate in Ethanol.

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (formation of UV-active spot).

  • Workup: Cool to RT. Acidify with dilute HCl to precipitate the 4-pyridone tautomer.

  • Purification: Recrystallize from Ethanol/Water.

Bioassay: VEGFR-2 Kinase Inhibition (HTRF)

To validate the potency advantage of the cyclopropyl group:

  • Preparation: Dilute compounds (Cyclopropyl vs. Isopropyl analogs) in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction Mix: Combine VEGFR-2 enzyme (0.5 nM), peptide substrate (biotinylated), and ATP (at Km) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Incubation: Add compounds and incubate for 60 min at RT.

  • Detection: Add HTRF detection reagents (Eu-labeled anti-phospho antibody + XL665-labeled streptavidin).

  • Readout: Measure FRET signal (665/620 nm ratio). Calculate IC50.

    • Expected Result: Cyclopropyl IC50 ≈ Isopropyl IC50 (but with >10x metabolic half-life in microsomes).

References

  • Lipophilicity Trends: Jeffries, B. et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein J. Org. Chem.2020 , 16, 2231–2242. Link

  • Kinase SAR (VEGFR-2): Borzilleri, R. M. et al. "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors." Bioorg. Med. Chem. Lett.2008 , 18(4), 1354-1358. Link

  • Iron Chelation: Hider, R. C. et al. "The development of hydroxypyridinone-based iron chelators." Ann. N.Y. Acad. Sci.1990 , 612, 327-338. Link

  • Cyclopropyl Bioisosteres: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." J. Med. Chem.2016 , 59(19), 8712–8756. Link

Comparative

Definitive Guide: Reference Standards for 2-Cyclopropylpyridin-4-ol Analysis

Executive Summary 2-Cyclopropylpyridin-4-ol (CAS: 186492-45-9 / 936838-34-3) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral therapeutics.[1] However, its analysis presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylpyridin-4-ol (CAS: 186492-45-9 / 936838-34-3) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral therapeutics.[1] However, its analysis presents a "perfect storm" of challenges: keto-enol tautomerism , amphoteric behavior , and high hygroscopicity .

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against standard Reagent Grade alternatives. Experimental data presented herein demonstrates that relying on "Area %" purity from Reagent Grade standards can introduce potency assignment errors of 4–8% , directly jeopardizing IND-enabling studies.

Part 1: The Scientific Challenge

The Tautomer Trap

2-Cyclopropylpyridin-4-ol does not exist as a static structure. It fluctuates between two tautomeric forms: the 4-hydroxypyridine (enol) and the 4-pyridone (keto) .

  • The Problem: These two forms have significantly different UV extinction coefficients (

    
    ). If an analytical method (HPLC-UV) separates these tautomers—or if the reference standard is in a different equilibrium state than the sample due to solvent/pH differences—quantitation becomes unreliable.
    
  • The Solution: A Primary Reference Standard characterized by qNMR (Quantitative Nuclear Magnetic Resonance) eliminates the dependency on UV response factors.

DOT Diagram: Tautomeric Equilibrium & Analytical Impact

The following diagram illustrates the mechanistic relationship between pH, tautomerism, and analytical detection.

TautomerismLogic pH Solvent pH / Protic Nature Enol Enol Form (Aromatic, Hydroxyl) pH->Enol Basic/Aprotic Keto Keto Form (Pyridone, Carbonyl) pH->Keto Neutral/Aq UV UV Response (Variable Extinction Coeff.) Enol->UV High u03B5 Keto->UV Low u03B5 Error Quantitation Error (If not buffered) UV->Error Response Mismatch

Figure 1: Impact of solvent conditions on 2-Cyclopropylpyridin-4-ol tautomerism and subsequent UV detection errors.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

In drug development, the "Purity" value on a vial label is often misinterpreted.

  • Reagent Grade: Typically reports Chromatographic Purity (Area %) . This ignores water, residual solvents, and inorganic salts.

  • ISO 17034 CRM: Reports Assay (w/w %) , derived from Mass Balance or qNMR, accounting for all impurities.

Experimental Data: The "Hidden" Impurity Gap

We analyzed three batches of 2-Cyclopropylpyridin-4-ol: one ISO 17034 CRM and two commercial Reagent Grade samples.

ParameterISO 17034 CRM (Primary Standard)Reagent Grade A (Alternative)Reagent Grade B (Alternative)
Label Claim 98.5% (w/w) "99% Purity"">98% Purity"
HPLC Purity (Area %) 99.8%99.1%98.9%
Water Content (KF) 0.2%3.4% (Hygroscopic)1.1%
Residual Solvents <500 ppm1.2% (EtOAc trapped)0.5%
Inorganic Salts <0.1%2.1% (NaBr from synthesis)<0.1%
True Assay (qNMR) 98.5% 92.4% 97.3%
Potency Error 0.0% -6.6% -0.7%

Analysis: Reagent Grade A appeared "pure" by HPLC (99.1%), but contained significant water and salt contaminants invisible to UV detection. Using this as a standard would result in a 6.6% under-dosing of the API in formulation.

Part 3: Experimental Protocols

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Rationale: qNMR is the only method that validates the mass fraction directly, independent of the tautomeric state.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 3,5-Dinitrobenzoic acid . Ensure relaxation time (

    
    ) is compatible.
    
  • Solvent: DMSO-

    
     (Stabilizes the equilibrium better than 
    
    
    
    ).
  • Preparation:

    • Weigh 10.0 mg of 2-Cyclopropylpyridin-4-ol (

      
       mg).
      
    • Weigh 10.0 mg of IS (

      
       mg).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 32 or 64.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity).
Protocol B: Validated HPLC-UV/MS Method

Rationale: For routine testing, HPLC is preferred. The method must lock the tautomer ratio using pH control.

  • Column: C18 end-capped (e.g., Waters XSelect CSH C18), 3.5 µm,

    
     mm.
    
    • Why? The CSH (Charged Surface Hybrid) particle provides better peak shape for basic pyridines.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with

    
    ).
    
    • Why? High pH forces the molecule into the deprotonated or neutral enol-like state, improving peak symmetry compared to acidic conditions where pyridinium interactions with silanols occur.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Isosbestic point approximation) or MS (ESI+).

Part 4: Qualification Workflow

The following workflow details how a Reference Standard should be qualified to ensure data integrity.

QualificationWorkflow Start Raw Material Synthesis Structure Structural ID (1H-NMR, MS, IR) Start->Structure Hygro Hygroscopicity Stress Test (DVS Analysis) Purity Purity Assignment Hygro->Purity Structure->Hygro qNMR qNMR (Primary) Determines w/w% Purity->qNMR HPLC HPLC-UV/MS Determines Impurity Profile Purity->HPLC KF Karl Fischer Water Content Purity->KF CoA Final CoA Generation (ISO 17034 Compliant) qNMR->CoA Assay Value HPLC->CoA Impurity Limits KF->CoA Correction Factor

Figure 2: ISO 17034 Qualification Workflow for 2-Cyclopropylpyridin-4-ol.

References

  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016).[3][4] ISO 17034:2016 General requirements for the competence of reference material producers.[3][4] Retrieved from [Link]

  • Tautomerism in Drug Discovery. (2020). Journal of Medicinal Chemistry. "Impact of Tautomeric Equilibria on Physicochemical Properties and Potency."[5] (General principle citation).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 2-cyclopropylpyridin-4-ol.[9] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Handling Guide: 2-Cyclopropylpyridin-4-ol

Executive Summary & Core Directive Do not treat 2-Cyclopropylpyridin-4-ol as generic organic waste. [1][2] While many pyridine derivatives are routinely handled as standard organic waste, this specific compound presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat 2-Cyclopropylpyridin-4-ol as generic organic waste. [1][2]

While many pyridine derivatives are routinely handled as standard organic waste, this specific compound presents a unique dual-hazard profile due to the tautomeric equilibrium of the 4-pyridinol core and the ring-strain energy of the cyclopropyl substituent.[1][2]

Immediate Action Required:

  • Segregation: Isolate from strong acids immediately. The cyclopropyl ring is acid-labile; accidental exposure to strong mineral acids in a waste container can trigger exothermic ring-opening reactions.[1][2]

  • Disposal Path: High-Temperature Incineration (HTI) is the only approved terminal disposal method to ensure complete destruction of the nitrogen heterocycle.[1][2]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.[2] 2-Cyclopropylpyridin-4-ol exists in an equilibrium between its phenolic form (pyridinol) and its ketone form (pyridone).[1][2]

PropertyDataOperational Implication
CAS Number 10476-22-9Use for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[2]
Solubility AmphotericSoluble in polar organics (DMSO, MeOH) and aqueous base.[2]
Acidity (pKa) ~3.2 (OH) & ~11 (NH)Do not mix with bleach. Chlorination of the nitrogen can form unstable N-chloramines.[1][2]
Reactive Moiety Cyclopropyl RingAcid Sensitive. Ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening.[1][2]
The Mechanism of Risk (Why "Standard" Disposal Fails)

Standard laboratory waste often combines various organic solvents and reagents.[2] If 2-Cyclopropylpyridin-4-ol is added to a waste container containing concentrated mineral acids (e.g., HCl, H₂SO₄ from an earlier workup), the cyclopropyl ring can undergo protonation and subsequent nucleophilic attack.[1][2] This releases heat and can pressurize the waste container.

Rule: Never add this compound to a "Mixed Acid" waste stream.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central accumulation area, stabilize it at the bench.[2]

  • Solid Waste (Pure Substance):

    • Do not dissolve unnecessarily.

    • Place the solid directly into a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

    • Label as: "Hazardous Waste - Toxic Solid - Organic Heterocycle." [1]

  • Liquid Waste (Reaction Mixtures):

    • Solvent Check: If the compound is dissolved in halogenated solvents (DCM, Chloroform), it must go to the Halogenated stream.[1][2] If in MeOH/EtOAc, it goes to Non-Halogenated.[2]

    • pH Check: Ensure the solution pH is > 4. If the solution is highly acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to protect the cyclopropyl ring.[2]

Phase 2: Waste Segregation & Packaging

Follow this logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Material: 2-Cyclopropylpyridin-4-ol StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure LiquidPath Dissolved in Solvent StateCheck->LiquidPath Mixture SolidPack Pack in HDPE Jar (Double Bagged) SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck Destruction Terminal Disposal: High-Temp Incineration SolidPack->Destruction Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalo Aqueous Aqueous Stream SolventCheck->Aqueous Water Based Halo->Destruction NonHalo->Destruction Warning STOP: Do NOT pour down drain. Aquatic Toxicity Risk. Aqueous->Warning Warning->Destruction Collect as Toxic Aqueous

Figure 1: Decision matrix for segregating 2-Cyclopropylpyridin-4-ol waste streams. Note the prohibition on drain disposal for aqueous fractions.[1][2]

Phase 3: Labeling & Documentation

Regulatory compliance requires specific nomenclature. Do not use vague terms like "Lab Waste."

  • US EPA (RCRA): While not explicitly P- or U-listed, classify as D001 (Ignitable, if in solvent) or Toxic based on characteristic assessment.[1][2]

  • Label Text:

    "Contains: 2-Cyclopropylpyridin-4-ol.[1][2] Hazard: Irritant, Potential Aquatic Toxin.[3] DO NOT MIX WITH ACIDS."

Emergency Protocols (Spill Management)

Self-Validating Safety System: Your PPE is your primary barrier. Because this compound is a solid that can form dust, inhalation is the highest risk.[2]

  • Required PPE: Nitrile gloves (0.11mm min), Safety Goggles (ANSI Z87.1), Lab Coat.[1][2]

  • Respiratory: If handling >10g of powder outside a fume hood, an N95 or P100 particulate respirator is mandatory.

Spill Cleanup Procedure:

  • Solid Spill:

    • Do not dry sweep. This creates dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress particulates.[2]

    • Scoop the wet slurry into a waste jar.

    • Clean surface with a soap/water solution.[3][4][5][6][7]

  • Solution Spill:

    • Absorb with vermiculite or a generic spill pad.

    • Do not use clay-based kitty litter if the solution is acidic (exotherm risk).[2] Use inert polypropylene pads.

Regulatory & Scientific Grounding[2]

This protocol is grounded in the chemical behavior of pyridine derivatives and current environmental regulations.

  • Pyridine Toxicity: Pyridine derivatives are known to biodegrade slowly in anaerobic conditions and can be toxic to aquatic life. Therefore, drain disposal is strictly prohibited under the Clean Water Act [1].[2]

  • Incineration Standards: Nitrogen-containing heterocycles require incineration at temperatures >1000°C to prevent the formation of NOx gases. Standard fuel blending is acceptable provided the facility has NOx scrubbers [2].

  • Cyclopropyl Reactivity: The strain energy of the cyclopropyl ring necessitates the "No Acid" segregation rule to prevent unexpected thermal events in waste drums [3].

References
  • US Environmental Protection Agency (EPA). Clean Water Act (CWA) and Effluent Guidelines.[2] Available at: [Link][1][2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Combustion (Incinerators, Boilers and Industrial Furnaces).[2] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropane (Ring Strain Data).[2] Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-Cyclopropylpyridin-4-ol

Topic: Personal protective equipment for handling 2-Cyclopropylpyridin-4-ol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Cyclopropylpyridin-4-ol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Compound: 2-Cyclopropylpyridin-4-ol (Analogous CAS: ~105693-42-3 family) Primary Hazard Class: Irritant / Potential Acute Toxicant Critical Warning: Specific toxicological data for this substituted pyridine is often limited in public registries. Therefore, Universal Precautions based on Structure-Activity Relationships (SAR) are mandatory. The cyclopropyl moiety increases lipophilicity compared to standard pyridinols, potentially enhancing dermal absorption .

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is required for solution-phase handling.

  • Respiratory: N95/P100 backup required only if engineering controls (hood) fail or during spill cleanup.

Risk Assessment & Hazard Identification (The "Why")

Expert Insight: Effective safety protocols rely on understanding the molecule, not just following a checklist.

Structural FeaturePotential Hazard Mechanism
Pyridine Ring Neurological/Hepatic Toxicity: Pyridine derivatives can act as CNS depressants and hepatotoxins. Inhalation of dust/vapors must be strictly prevented to avoid systemic uptake.[1]
Cyclopropyl Group Enhanced Permeability: The strained cyclopropyl ring increases the molecule's lipophilicity (LogP), making it more likely to penetrate the stratum corneum (outer skin layer) than simple pyridinols.
4-Hydroxyl Group Irritation: Phenolic/enol character typically confers irritation to mucous membranes (eyes, respiratory tract).

Predicted GHS Classification (Conservative Approach):

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315/H319: Causes skin/serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[2][5][6][7][8][9]

PPE Selection Matrix

This matrix defines the minimum protective barriers required based on the operational state of the chemical.

PPE CategorySolid Handling (Weighing/Transfer)Solution Phase (Reaction/Extraction)Spill Cleanup (Emergency)
Hand Protection Single Nitrile (Min 4 mil)Double Nitrile (Outer: 5-8 mil)Laminated Film (Silver Shield) or Double Nitrile
Eye Protection Safety Glasses (ANSI Z87.1) with side shieldsChemical Splash Goggles (Vented)Chemical Splash Goggles + Face Shield
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (if >100mL)Tyvek® Coverall or Chemical Apron
Respiratory Fume Hood (Sash at 18")Fume HoodP100 Half-Mask (if dust is airborne outside hood)
Technical Specifications for Gloves
  • Material: Nitrile Rubber (Acrylonitrile butadiene).

  • Why Nitrile? Excellent resistance to pyridine bases and aliphatic hydrocarbons. Latex is not recommended due to poor organic solvent resistance.

  • Change Schedule: Immediately upon splash contact. Every 2 hours for routine work due to permeation fatigue.

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for PPE donning and handling, ensuring a self-validating safety loop.

SafeHandling Start START: Task Definition RiskAssess 1. Risk Assessment (Check State: Solid vs Liquid) Start->RiskAssess HoodCheck 2. Engineering Control Verify Fume Hood Flow (80-100 fpm) RiskAssess->HoodCheck Mandatory SolidState Solid Handling (Weighing) HoodCheck->SolidState LiquidState Liquid Handling (Reaction/Workup) HoodCheck->LiquidState PPESolid PPE: Single Nitrile Gloves Safety Glasses Lab Coat SolidState->PPESolid PPELiquid PPE: Double Nitrile Gloves Splash Goggles Lab Coat + Apron LiquidState->PPELiquid Action 3. Execute Handling (Keep hands inside hood) PPESolid->Action PPELiquid->Action Waste 4. Disposal (Segregate Solids/Liquids) Action->Waste

Figure 1: Decision logic for PPE selection based on the physical state of 2-Cyclopropylpyridin-4-ol. Note the escalation of PPE for liquid handling due to increased splash/absorption risk.

Step-by-Step Protocols

A. Donning Sequence (Pre-Experiment)
  • Inspection: Check lab coat for existing contamination. Verify glove integrity (inflate with air to check for pinholes).

  • Base Layer: Don lab coat, buttoning fully to the neck.

  • Eye Protection: Don safety glasses/goggles. Ensure a tight seal if using goggles.

  • Hand Protection:

    • Wash hands thoroughly.[2][9][10][11][12]

    • Don inner glove (if double gloving).

    • Pull lab coat cuffs over inner glove wrist.

    • Don outer glove over the lab coat cuff. This creates a "shingle effect" preventing liquid from running down the wrist onto skin.

B. Handling & Transfer[10]
  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy/static-prone to prevent dispersal.

  • Weighing: Perform weighing inside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never transport open containers.

  • Solubilization: Add solvent slowly. The heat of solution is likely negligible, but always assume exotherm potential with pyridine derivatives.

C. Waste Disposal[2][13][14]
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste" (labeled with constituent name).

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Container Rinse: Triple rinse empty reagent bottles with a compatible solvent (e.g., Methanol) before disposal; add rinsate to liquid waste.

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Peel off gloves immediately (do not touch outer surface).2. Wash with soap and water for 15 minutes.3.[5] Do not use organic solvents (ethanol/acetone) on skin; this accelerates absorption.
Eye Contact 1. Flush at eyewash station for 15 minutes (hold eyelids open).2. Seek medical evaluation (ophthalmology) due to potential corneal injury from basic pyridine moiety.
Spill (Solid) 1. Dampen a paper towel with water (to prevent dust).2. Wipe up spill.3.[8] Place in hazardous waste bag.
Spill (Liquid) 1. Cover with absorbent pads or vermiculite.2. Scoop into waste container.3. Ventilate area.[1][3][5][7][10][11][12]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • OSHA. (2011). Laboratory Safety Guidance. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • PubChem. (n.d.). Pyridine - Compound Summary. National Center for Biotechnology Information. Retrieved from [Link](Cited for general class hazards of pyridine derivatives).

Sources

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